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  • Product: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
  • CAS: 68281-26-5

Core Science & Biosynthesis

Foundational

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol: A Privileged Heterocyclic Scaffold

Topic: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Executive Summary 3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5) represents a critical structural motif in medicinal chemistry, serving as a "privileged scaffold" for the design of G-protein coupled receptor (GPCR) modulators. Unlike its oxidized ketone counterpart (Calone 1951, a well-known fragrance), this alcohol derivative provides a versatile handle for further functionalization and hydrogen-bonding interactions within biological pockets.

This guide details the physicochemical properties, validated synthetic protocols, and structural biology applications of this compound, specifically focusing on its utility in developing Muscarinic M3 receptor antagonists and its role as a metabolic intermediate.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and formulation.

PropertyValueContext
CAS Number 68281-26-5Unique Identifier
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol Small Molecule / Fragment-like
Appearance White Crystalline PowderSolid state at STP
Melting Point 75 – 79 °CSharp transition indicates high crystallinity
Boiling Point 315.0 ± 42.0 °CPredicted at 760 mmHg
LogP (Octanol/Water) ~1.5Lipophilic, CNS-penetrant potential
pKa (Hydroxyl) ~14.2Weakly acidic (tertiary alcohol)
Solubility DMSO, Methanol, DCMPoor water solubility without cosolvents

Synthetic Architecture

The synthesis of CAS 68281-26-5 relies on a double nucleophilic substitution (Williamson ether synthesis type) between catechol and a specialized epoxide. This route is preferred over the methallyl dichloride route due to higher atom economy and the direct formation of the hydroxyl functionality without a separate hydration step.

Reaction Pathway Analysis

The formation of the 1,5-benzodioxepin ring involves a stepwise alkylation followed by an intramolecular cyclization. The use of 2-(chloromethyl)-2-methyloxirane (


-methylepichlorohydrin) is the critical regiochemical driver.

SynthesisPath Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Intermediate: Mono-alkylated Phenolate Catechol->Intermediate Base (K2CO3), reflux Step 1: Epoxide Opening Reagent 2-(Chloromethyl)- 2-methyloxirane Reagent->Intermediate Product TARGET: 3-Methyl-3,4-dihydro- 2H-1,5-benzodioxepin-3-ol Intermediate->Product Step 2: Cyclization (Intramolecular SN2)

Figure 1: Synthetic pathway for the construction of the 3-hydroxy-1,5-benzodioxepin ring system.

Validated Experimental Protocol

Objective: Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol on a 10g scale.

Reagents:

  • Catechol (11.0 g, 100 mmol)

  • 2-(Chloromethyl)-2-methyloxirane (12.0 g, 100 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (27.6 g, 200 mmol)

  • Acetone (200 mL) or Methyl Ethyl Ketone (MEK) for higher reflux temp.

  • Potassium Iodide (KI) (catalytic, 0.5 g)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Dissolve Catechol (11.0 g) in Acetone (200 mL). Add anhydrous K₂CO₃ (27.6 g) and catalytic KI. Stir for 15 minutes at room temperature to initiate phenolate formation.

  • Addition: Add 2-(Chloromethyl)-2-methyloxirane (12.0 g) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) and maintain for 12–18 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Filter off inorganic salts (KCl, K₂CO₃) and wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve crude oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted catechol. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate or Diethyl Ether to obtain white crystals.

Yield Expectation: 75–85% (approx. 13.5–15.0 g).

Structural Biology & Pharmacophore Analysis[3]

The 1,5-benzodioxepin ring is not planar; it adopts a puckered "butterfly" or twisted chair conformation. This flexibility allows it to adapt to various receptor binding pockets, particularly within the GPCR family.

Medicinal Chemistry Applications[4][5][6][7][8]
  • Muscarinic M3 Antagonism: Derivatives of this scaffold have shown high affinity for the M3 receptor, which regulates smooth muscle contraction in the bladder. The 3-hydroxyl group serves as a critical hydrogen bond donor/acceptor site for interaction with amino acid residues (e.g., Aspartate or Tyrosine) in the receptor orthosteric site.

  • Metabolic Stability: The geminal methyl/hydroxyl substitution at C3 blocks oxidation at this position, potentially improving metabolic half-life compared to the unsubstituted analog.

Pharmacophore Mapping

Pharmacophore Benzene Aromatic Ring (Hydrophobic/Pi-Stacking) Oxygens 1,5-Oxygens (H-Bond Acceptors) Benzene->Oxygens Electronic modulation Hydroxyl C3-Hydroxyl (H-Bond Donor/Acceptor) Oxygens->Hydroxyl 7-Membered Ring Spacer Methyl C3-Methyl (Steric Bulk/Lipophilicity) Hydroxyl->Methyl Geminal Substitution

Figure 2: Pharmacophore features of the 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol scaffold.

Analytical Characterization

To validate the identity of synthesized material, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)[1]
  • δ 6.80 – 7.00 ppm (m, 4H): Aromatic protons. The pattern is typically a multiplet due to the AA'BB' nature of the catechol ring system.

  • δ 3.90 – 4.10 ppm (m, 4H): Methylene protons at C2 and C4. Due to the ring puckering and the chiral center (if derivatized) or pro-chiral nature, these may appear as an AB quartet or complex multiplet.

  • δ 2.40 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

  • δ 1.35 ppm (s, 3H): Methyl group at C3. A sharp singlet is diagnostic of the correct cyclization and lack of rearrangement.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • Molecular Ion: [M+H]⁺ = 181.1 m/z.

  • Fragment Ions: Loss of methyl or water is common, leading to characteristic fragment peaks.

References

  • Sonda, S., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931.

  • PubChem Database. (n.d.). Compound Summary: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CID 12637528).[1] National Center for Biotechnology Information.

  • Bolchi, C., et al. (2020).[2] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry, 200, 112419.[2] (Contextual reference for benzodioxane/benzodioxepin scaffold utility).

  • Sigma-Aldrich. (n.d.). Product Specification: 3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.[3][1][4]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure of 3-hydroxy-3-methyl-2H-1,5-benzodioxepine

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 3-hydroxy-3-methyl-2H-1,5-benzodioxepine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering both established data and prospective insights into this particular benzodioxepine derivative.

Introduction to the Benzodioxepine Scaffold

The 1,5-benzodioxepine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered ring system, fused to a benzene ring, offers a unique three-dimensional architecture that has proven amenable to substitution and functionalization, leading to a diverse array of pharmacological activities. Derivatives of this scaffold have been explored for their potential as antibacterial agents and as modulators of various cellular targets, including G protein-coupled receptors like the muscarinic M3 receptor.[1][2] The subject of this guide, 3-hydroxy-3-methyl-2H-1,5-benzodioxepine, is a tertiary alcohol derivative within this class, presenting intriguing possibilities for novel therapeutic applications.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of 3-hydroxy-3-methyl-2H-1,5-benzodioxepine is fundamental to its application in drug development. These properties, summarized in the table below, influence its solubility, membrane permeability, and metabolic stability.

PropertyValueSource
IUPAC Name 3-methyl-2,4-dihydro-1,5-benzodioxepin-3-olPubChem CID: 12637528[3]
Molecular Formula C₁₀H₁₂O₃PubChem CID: 12637528[3]
Molecular Weight 180.20 g/mol PubChem CID: 12637528[3]
Canonical SMILES CC1(COC2=CC=CC=C2OC1)OPubChem CID: 12637528[3]
InChI InChI=1S/C10H12O3/c1-10(11)6-12-8-4-2-3-5-9(8)13-7-10/h2-5,11H,6-7H2,1H3PubChem CID: 12637528[3]
InChIKey HWYICNJWLYVBPJ-UHFFFAOYSA-NPubChem CID: 12637528[3]
Topological Polar Surface Area 38.7 ŲPubChem CID: 12637528[3]
Hydrogen Bond Donor Count 1PubChem CID: 12637528[3]
Hydrogen Bond Acceptor Count 3PubChem CID: 12637528[3]
Rotatable Bond Count 1PubChem CID: 12637528[3]

Synthesis of 3-hydroxy-3-methyl-2H-1,5-benzodioxepine

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ketone Precursor cluster_step2 Step 2: Grignard Reaction Catechol Catechol Reaction1 Williamson Ether Synthesis & Intramolecular Cyclization Catechol->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 Ketone 2H-1,5-benzodioxepin-3(4H)-one Reaction2 Nucleophilic Addition Ketone->Reaction2 Reaction1->Ketone Methylmagnesium_bromide Methylmagnesium bromide (CH₃MgBr) Methylmagnesium_bromide->Reaction2 Solvent2 Anhydrous Ether Solvent2->Reaction2 Workup Aqueous Workup (e.g., NH₄Cl) Target 3-hydroxy-3-methyl-2H-1,5-benzodioxepine Workup->Target Intermediate Intermediate Reaction2->Intermediate Alkoxide Intermediate Intermediate->Workup Potential_Applications cluster_Research_Areas Potential Research Areas cluster_Assays Suggested Initial Screening Target_Compound 3-hydroxy-3-methyl-2H-1,5-benzodioxepine Muscarinic_Antagonism Muscarinic Receptor Antagonism Target_Compound->Muscarinic_Antagonism Based on class activity [1] Antibacterial_Activity Antibacterial Activity Target_Compound->Antibacterial_Activity Based on class activity [4] CNS_Activity CNS Activity Target_Compound->CNS_Activity Analogy to Benzodiazepines [3] Binding_Assay Muscarinic Receptor Binding Assay Muscarinic_Antagonism->Binding_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Antibacterial_Activity->MIC_Assay Behavioral_Assays In vivo Behavioral Models CNS_Activity->Behavioral_Assays

Sources

Foundational

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol molecular weight and formula

Content Type: Technical Reference & Synthesis Guide Subject: Chemical Identity, Synthesis, and Structural Utility of CAS 68281-26-5 Executive Summary & Chemical Identity 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Subject: Chemical Identity, Synthesis, and Structural Utility of CAS 68281-26-5

Executive Summary & Chemical Identity

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is a specialized bicyclic ether acting as a critical scaffold in both medicinal chemistry and advanced fragrance material synthesis. Belonging to the 1,5-benzodioxepin class, this molecule features a benzene ring fused to a seven-membered heterocycle containing two oxygen atoms and a tertiary alcohol functionality.

Unlike its famous structural isomer Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), which bears a ketone and a methyl group on the aromatic ring, the subject molecule locates both its methyl and hydroxyl functionalities at the C3 position of the dioxepin ring. This structural distinction imparts unique steric and electronic properties, making it a valuable "privileged structure" for developing G-protein coupled receptor (GPCR) ligands and exploring structure-odor relationships (SOR).

Physicochemical Data Table
PropertyValue
CAS Number 68281-26-5
Molecular Formula

Molecular Weight 180.20 g/mol
Exact Mass 180.0786 Da
IUPAC Name 3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
LogP (Predicted) ~1.3 - 1.5
H-Bond Donors 1 (Tertiary Hydroxyl)
H-Bond Acceptors 3 (2 Ethers, 1 Hydroxyl)
Physical State White to off-white crystalline powder
Melting Point 75-79 °C
Structural Analysis & Pharmacophore Mapping

The 1,5-benzodioxepin scaffold is recognized in drug discovery as a privileged structure —a molecular framework capable of providing ligands for diverse biological targets.

  • Conformational Flexibility: The seven-membered dioxepin ring adopts a twisted chair or boat conformation. The C3-substituents (Methyl/OH) lock the ring into specific low-energy conformers, reducing the entropy penalty upon binding to protein targets.

  • Electronic Profile: The two ether oxygens at positions 1 and 5 act as weak hydrogen bond acceptors, while the C3-hydroxyl serves as a directional H-bond donor/acceptor.

  • Steric Bulk: The quaternary carbon at position 3 prevents oxidation to a ketone (unlike secondary alcohols), conferring metabolic stability to this specific region of the molecule.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and functional regions of the molecule.

G Benzene Benzene Ring (Lipophilic Domain) EtherBridge 1,5-Dioxepin Ring (Linker Region) Benzene->EtherBridge Fused at C6-C7 QuaternaryC C3 Quaternary Center (Steric Lock) EtherBridge->QuaternaryC Rigidifies FunctGroups 3-Me / 3-OH (Polar/Hydrophobic Interaction) QuaternaryC->FunctGroups Displays

Caption: Structural decomposition of the 1,5-benzodioxepin scaffold highlighting the pharmacophoric domains.

Synthesis Methodology

The synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is a classic example of heterocyclic ring closure via double alkylation. The most robust route utilizes Catechol (1,2-dihydroxybenzene) and a substituted epoxide (2-(chloromethyl)-2-methyloxirane, also known as methyl epichlorohydrin).

Mechanistic Pathway[1]
  • Deprotonation: Base promotes the formation of the catechol dianion.

  • Epoxide Opening (Regioselective): The phenoxide attacks the less hindered methylene carbon of the epoxide ring.

  • Intramolecular Cyclization: The resulting alkoxide intermediate performs an intramolecular

    
     attack on the alkyl chloride, closing the seven-membered ring.
    
Experimental Protocol: One-Pot Cyclization

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Reagents:

  • Catechol (1.0 eq)

  • 2-(Chloromethyl)-2-methyloxirane (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Catechol (11.0 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (34.5 g, 250 mmol) to the solution. The mixture may turn slightly green/brown due to phenoxide formation.
    
  • Alkylation: Add 2-(Chloromethyl)-2-methyloxirane (11.8 g, 110 mmol) dropwise over 20 minutes to control the exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 60°C for acetone) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of catechol.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted catechol, followed by Brine (50 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
    
Synthesis Logic Diagram

Synthesis Catechol Catechol (1,2-Dihydroxybenzene) Base K2CO3 / Acetone / Reflux Catechol->Base Reagent 2-(Chloromethyl)-2-methyloxirane Reagent->Base Intermed Intermediate: Phenoxy-epoxide / Alkoxide Base->Intermed Epoxide Opening (Regioselective) Product TARGET MOLECULE 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Intermed->Product Intramolecular SN2 (Ring Closure)

Caption: Reaction scheme for the synthesis of the target benzodioxepin via double alkylation.

Applications & Research Utility
A. Medicinal Chemistry

This molecule serves as a versatile building block.[4] The C3-hydroxyl group is a "chemical handle" that can be derivatized (esterification, etherification) to attach pharmacophores.

  • Muscarinic Antagonists: Derivatives of 1,5-benzodioxepins have shown affinity for

    
     muscarinic receptors, useful in treating urinary incontinence.[5]
    
  • Dopamine Receptors: Structural analogs are investigated as

    
     receptor ligands.
    
  • Serotonin Modulation: The scaffold mimics the spatial arrangement of serotonin (5-HT) pharmacophores when appropriately substituted.

B. Fragrance & Polymer Chemistry

While less potent than its ketone analog (Calone), the alcohol derivative is used to:

  • Modulate Volatility: As a fixative or modifier in "marine" scent profiles.

  • Polymer Precursor: The hydroxyl group allows this molecule to act as a co-monomer in the synthesis of specialized polyesters or polyurethanes requiring rigid, aromatic backbones.

Safety & Handling (GHS Classification)

Based on available safety data sheets (SDS) for this class of compounds:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place away from strong oxidizing agents.

References
  • PubChem. (n.d.).[6] 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CID 12637528).[7] National Library of Medicine. Retrieved from [Link]

  • Sonda, S., et al. (2007).[5] 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931.[5] Retrieved from [Link]

  • Kraft, P., & Gaudin, J. M. (2008). Marine Fragrance Chemistry.[2][8] Chemistry & Biodiversity. (Contextual reference on benzodioxepin odorants). Retrieved from [Link]

Sources

Exploratory

A Comparative Analysis of Calone 1951 and its Alcohol Derivative: A Technical Guide for Researchers

This technical guide provides an in-depth comparative analysis of two structurally related benzodioxepinone derivatives: the iconic marine fragrance molecule, Calone 1951, and its corresponding alcohol, 3-Methyl-3,4-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of two structurally related benzodioxepinone derivatives: the iconic marine fragrance molecule, Calone 1951, and its corresponding alcohol, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, analytical chemistry, and drug development, offering a comprehensive overview of their chemical properties, olfactory characteristics, and methods for their synthesis and differentiation.

Introduction: A Tale of Two Molecules

The world of fragrance chemistry is rich with examples of how subtle molecular modifications can lead to profound changes in scent perception. This guide focuses on two such molecules. Calone 1951, a keystone of modern perfumery, is celebrated for its revolutionary "sea-breeze" and watermelon aroma that defined the aquatic fragrance trend of the 1990s. Its alcohol analogue, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, while structurally similar, presents a starkly different olfactory profile. Understanding the differences between these two compounds at a molecular level provides valuable insights into structure-odor relationships and offers a practical case study for analytical characterization.

Molecular Structure and Nomenclature

The primary structural difference between Calone 1951 and its derivative lies in the functional group at the 3-position of the dioxepin ring: a ketone in the former and a hydroxyl group (alcohol) in the latter.

G Calone 1951 Calone 1951_img

Caption: Chemical structure of Calone 1951.

G Alcohol Derivative Alcohol Derivative_img

Caption: Chemical structure of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.

Nomenclature Clarification: Calone 1951 is most consistently referred to by the IUPAC name 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. While the name 8-methyl-1,5-benzodioxepin-3-one also appears in some literature, the 7-methyl designation is the more widely accepted nomenclature.

Comparative Physicochemical and Olfactory Properties

The differing functional groups have a significant impact on the physicochemical and, consequently, the olfactory properties of these two molecules.

PropertyCalone 19513-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
IUPAC Name 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
CAS Number 28940-11-668281-26-5
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₂O₃
Molecular Weight 178.18 g/mol 180.20 g/mol
Appearance White crystalline powderNot widely documented, expected to be a solid or viscous liquid
Melting Point 35-41 °CNot experimentally documented
Olfactory Profile Intense "sea-breeze", ozonic, marine, with watermelon, fruity, and slight floral undertones.Described as "fruity, without character, very weak".

Synthesis and Transformation

Calone 1951 is synthesized from 4-methylcatechol. The transformation of Calone 1951 into its alcohol derivative is a standard reduction reaction.

Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol from Calone 1951

This protocol adapts a general procedure for the reduction of aromatic ketones to secondary alcohols using sodium borohydride, a mild and selective reducing agent.

Materials:

  • Calone 1951 (7-Methyl-2H-1,5-benzodioxepin-3(4H)-one)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of Calone 1951 in anhydrous methanol (approximately 10-15 mL of methanol per gram of Calone 1951).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. A molar equivalent of 1.2 to 1.5 of NaBH₄ per mole of Calone 1951 is recommended. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Differentiation

The distinct functional groups of Calone 1951 (ketone) and its alcohol derivative allow for their unambiguous differentiation using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Differentiation Sample Calone 1951 or 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Sample->FTIR GC_Data Retention Time & Mass Spectrum GCMS->GC_Data FTIR_Data Infrared Spectrum FTIR->FTIR_Data Differentiation Structural Confirmation GC_Data->Differentiation FTIR_Data->Differentiation

Caption: Workflow for the analytical differentiation of the two compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Expected Differences:

  • Retention Time: Due to the presence of the hydroxyl group, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is more polar than Calone 1951. On a standard non-polar or mid-polar GC column, the alcohol will likely have a slightly longer retention time.

  • Mass Spectrum: The fragmentation patterns in the mass spectra will be distinct. Calone 1951, as a ketone, will show characteristic fragmentation patterns for aromatic ketones. The alcohol derivative will exhibit fragmentation patterns typical of a secondary alcohol, including a prominent peak corresponding to the loss of a water molecule (M-18).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Parameters (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with a high split ratio).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Parameters (Example):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Compare the retention times and analyze the mass spectra of the two compounds, identifying the molecular ion peaks and key fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying functional groups within a molecule.

Expected Differences:

  • Calone 1951 (Ketone): A strong, sharp absorption band characteristic of a C=O (carbonyl) stretch will be observed in the region of 1680-1725 cm⁻¹.

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Alcohol): A broad, strong absorption band corresponding to the O-H (hydroxyl) stretch will be present in the region of 3200-3600 cm⁻¹. The sharp C=O stretch will be absent.

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the infrared spectrum of the sample.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the regions of 3600-3200 cm⁻¹ (for

Foundational

The Benzodioxepin-3-ol Scaffold: A Privileged Core for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Part 1: The Benzodioxepin-3-ol Scaffold: An Introduction The Benzodioxepin Core: A Privileged Scaffold in Medicinal Chemistry Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Benzodioxepin-3-ol Scaffold: An Introduction

The Benzodioxepin Core: A Privileged Scaffold in Medicinal Chemistry

The benzodioxepin moiety, a heterocyclic system featuring a benzene ring fused to a seven-membered dioxepine ring, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its unique three-dimensional conformation allows for diverse interactions with a wide array of biological targets. This structural framework is related to other well-known pharmacophores such as benzodioxoles and benzodiazepines, the latter of which are renowned for their central nervous system (CNS) activity.[1][2][3] The seven-membered ring of benzodioxepin can adopt various conformations, providing a flexible yet constrained backbone for the design of targeted therapeutics.

The Significance of the 3-ol Moiety

The presence of a hydroxyl group at the 3-position of the benzodioxepin ring is of particular significance. This functional group can profoundly influence the molecule's physicochemical properties, such as its solubility and capacity for hydrogen bonding. The 3-ol moiety can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the binding site of a protein. Furthermore, it serves as a convenient synthetic handle for the creation of diverse derivatives through esterification, etherification, or other chemical modifications, enabling the fine-tuning of pharmacological activity.

Therapeutic Landscape

Derivatives of the benzodioxepin-3-ol core have emerged as promising candidates in several therapeutic areas. Notably, they have been investigated for their potential in oncology and neuroscience. In the realm of cancer research, related structures have demonstrated the ability to interfere with critical cellular processes such as cell division and signaling pathways.[4][5][6] In the context of the central nervous system, the benzodioxepin scaffold has been explored for its ability to modulate the activity of various receptors, hinting at its potential for the treatment of neurological and psychiatric disorders.[7][8]

Part 2: Synthesis of Benzodioxepin-3-ol Derivatives

General Synthetic Strategies

The synthesis of benzodioxepin-3-ol derivatives typically commences with the preparation of a benzodioxepin-3-one precursor. A common approach involves a Williamson ether synthesis to couple a catechol with a suitable three-carbon dielectrophile, followed by an intramolecular Dieckmann condensation to form the seven-membered ring. The resulting ketone is then reduced to the target 3-hydroxy derivative using a standard reducing agent such as sodium borohydride. An alternative strategy involves the cleavage of an epoxide like epichlorohydrin to generate a dihaloalkylating agent, which can then be used to construct the benzodioxepinone ring system.

Detailed Experimental Protocol: Synthesis of a Representative Benzodioxepin-3-ol Derivative

The following protocol outlines a general procedure for the synthesis of a simple benzodioxepin-3-ol derivative, starting from a substituted catechol.

Step 1: Synthesis of the Benzodioxepin-3-one Precursor

  • To a solution of the substituted catechol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq.).

  • Add a di-electrophilic three-carbon synthon, for example, 1,3-dichloroacetone (1.1 eq.), to the reaction mixture.

  • Heat the mixture at a temperature ranging from 80 to 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzodioxepin-3-one.

Step 2: Reduction to the Benzodioxepin-3-ol

  • Dissolve the benzodioxepin-3-one (1.0 eq.) in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude alcohol by column chromatography or recrystallization to yield the final benzodioxepin-3-ol derivative.

Synthesis of Diverse Analogs for SAR Studies

To explore the structure-activity relationships (SAR), a library of analogs can be generated by:

  • Varying the substituents on the aromatic ring: Utilizing a range of commercially available substituted catechols as starting materials allows for the introduction of electron-donating and electron-withdrawing groups at different positions of the benzene ring.

  • Modifying the 3-hydroxyl group: The alcohol functionality can be derivatized to form esters, ethers, or carbamates, which can probe the steric and electronic requirements of the target binding site.

  • Introducing substituents on the dioxepine ring: More complex synthetic routes can allow for the incorporation of substituents at other positions of the seven-membered ring, further exploring the SAR.

Workflow Diagram for Synthesis and Diversification

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_products Products & Diversification Catechol Substituted Catechol Williamson_Dieckmann Williamson Ether Synthesis & Dieckmann Condensation Catechol->Williamson_Dieckmann Dielectrophile Three-Carbon Dielectrophile Dielectrophile->Williamson_Dieckmann Benzodioxepinone Benzodioxepin-3-one Precursor Williamson_Dieckmann->Benzodioxepinone Formation of 7-membered ring Reduction Ketone Reduction (e.g., NaBH4) Benzodioxepin_ol Benzodioxepin-3-ol Core Reduction->Benzodioxepin_ol Target Scaffold Benzodioxepinone->Reduction Derivatives Diverse Analogs for SAR Benzodioxepin_ol->Derivatives Further Modification

Caption: General workflow for the synthesis and diversification of benzodioxepin-3-ol derivatives.

Part 3: Benzodioxepin-3-ol Derivatives in Oncology Research

Anticancer Activity Profile

The benzodioxepin scaffold and its close relative, the benzodioxole, are present in a number of natural and synthetic compounds with significant anticancer activity.[4][6] For instance, derivatives of 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil have been synthesized and evaluated for their antiproliferative effects.[9] The broader class of benzodioxole derivatives has demonstrated cytotoxicity against a range of cancer cell lines, including those of the cervix (HeLa), colon (Caco-2), and liver (Hep3B).[4]

Mechanism of Action in Cancer Cells

The anticancer effects of benzodioxepin-3-ol derivatives are believed to be multifactorial, targeting several key cellular pathways.

A well-established mechanism for related benzodioxole-containing compounds, such as the natural product noscapine and its analogs, is the disruption of microtubule dynamics.[10] By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential components of the mitotic spindle. This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[5] It is plausible that benzodioxepin-3-ol derivatives share this mechanism of action.

Cellular signaling pathways driven by kinases are often dysregulated in cancer. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many tumors.[11] Benzoxepin derivatives have been identified as inhibitors of PI3-kinase (PI3K), suggesting that the related benzodioxepin-3-ol scaffold may also target this pathway.[12] Additionally, some benzodioxole-containing compounds have been shown to be potent inhibitors of other key kinases, such as the non-receptor tyrosine kinases c-Src and Abl, which are involved in cancer cell proliferation, invasion, and survival.[13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Benzodioxepin-3-ol Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by benzodioxepin-3-ol derivatives.

By targeting critical cellular machinery like microtubules and signaling kinases, benzodioxepin-3-ol derivatives can induce programmed cell death, or apoptosis. The inhibition of pro-survival pathways and the activation of cell cycle checkpoints converge to activate the apoptotic cascade, leading to the selective elimination of cancer cells.[5]

Structure-Activity Relationship (SAR) for Anticancer Activity

While comprehensive SAR studies on a wide range of benzodioxepin-3-ol derivatives are still emerging, some general trends can be inferred from related scaffolds. For benzodioxole derivatives, the nature and position of substituents on the aromatic ring significantly impact their cytotoxic potency. For example, the presence of halogen atoms can influence the activity, with ortho-substituted compounds sometimes showing greater potency.[14] The modification of the 3-hydroxyl group into esters or other functionalities can also modulate activity, likely by altering the compound's binding affinity for its target and its pharmacokinetic properties.

Data Summary Table: In Vitro Anticancer Activity
CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
11a (1,4-benzodioxine derivative)MCF-7< 10[5]
11a (1,4-benzodioxine derivative)HepG2< 10[5]
11a (1,4-benzodioxine derivative)PC-3< 10[5]
11a (1,4-benzodioxine derivative)A549< 10[5]
14e Deuterated noscapine analogMCF-71.50[10]
20 Dioxino-containing noscapine analogMCF-70.73[10]
2a Benzodioxole carboxamideHep3BPotent activity reported[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxepin-3-ol derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the compound concentration.

Part 4: Benzodioxepin-3-ol Derivatives in Neuroscience

Modulation of CNS Targets

The benzodioxepin scaffold has been investigated for its potential to interact with various targets in the central nervous system. For instance, a series of 1,5-benzodioxepin derivatives have been identified as potent and selective antagonists of the muscarinic M3 receptor, which is involved in the regulation of smooth muscle contraction and glandular secretion.[15] This suggests a potential application in treating conditions like overactive bladder. Furthermore, the structural similarity to benzodiazepines, which are well-known modulators of the GABA-A receptor, suggests that benzodioxepin-3-ol derivatives could also be explored for their effects on this key inhibitory neurotransmitter system.[1][8]

Structure-Activity Relationship (SAR) for CNS Activity

For CNS-active compounds, the SAR is often complex, with subtle structural changes leading to significant differences in activity and selectivity. For benzodiazepines, key SAR principles include the presence of an electron-withdrawing group at the 7-position and a phenyl group at the 5-position.[1][16] While these specific positions are different in the benzodioxepin-3-ol scaffold, the general principles of modulating lipophilicity and electronic properties through substitution on the aromatic ring are likely to be applicable. The stereochemistry at the 3-position, which contains a chiral center, could also be a critical determinant of activity and selectivity for specific CNS targets.

Strategies for Modulating CNS Penetration

A major challenge in the development of CNS drugs is achieving adequate penetration of the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors, play a crucial role in its ability to cross the BBB. For the related benzoxepine scaffold, it has been shown that the introduction of a zwitterionic propionic acid moiety can significantly reduce CNS penetration, a desirable feature for peripherally acting drugs.[7] Conversely, to enhance CNS penetration, medicinal chemists can modulate the structure to increase lipophilicity and reduce the polar surface area, while adhering to the general guidelines for CNS drug design.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., muscarinic M3 or serotonin 5-HT1A) from cultured cells or animal tissues.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-QNB for muscarinic receptors), and varying concentrations of the unlabeled test compound (the benzodioxepin-3-ol derivative).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the Ki (inhibition constant), which is a measure of the compound's binding affinity for the receptor.

Part 5: Future Perspectives and Conclusion

Emerging Therapeutic Targets

Beyond oncology and neuroscience, the benzodioxepin scaffold has shown promise in other therapeutic areas. Recent studies have highlighted the potential of benzodioxepine-biphenyl amide derivatives as potent antibacterial agents, possibly through the inhibition of the FabH enzyme, which is involved in bacterial fatty acid synthesis.[17] The ability of related heterocyclic compounds to modulate the function of ion channels also opens up the possibility of developing benzodioxepin-3-ol derivatives for the treatment of channelopathies.[18][19][20]

Challenges and Opportunities

The benzodioxepin-3-ol scaffold is a promising starting point for the development of novel therapeutics. However, further research is needed to fully elucidate the SAR for various biological targets and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider range of structurally diverse analogs. The multifaceted biological activities of this scaffold present a significant opportunity for the discovery of new drugs with novel mechanisms of action for a variety of diseases.

Concluding Remarks

Part 6: References

  • Synthesis and anticancer activity studies of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and (6′-substituted). (2025). ResearchGate. Retrieved from [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Retrieved from [Link]

  • Kubo, K., et al. (1995). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[9]benzoxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry, 38(3), 496-507. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences, 139, 105045. Retrieved from [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]

  • Heffron, T. P., et al. (2013). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. Bioorganic & Medicinal Chemistry Letters, 23(10), 2940-2945. Retrieved from [Link]

  • Hennessy, E. J., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 50(16), 3847-3858. Retrieved from [Link]

  • Chakrabarti, J. K., et al. (1989). Synthesis and pharmacological evaluation of CNS activities of[4][7][9]triazolo[4,5-b][9][21]-, imidazolo[4,5-b][9][21]-, and pyrido[2,3-b][9][21]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][9][21]benzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry, 32(10), 2375-2381. Retrieved from [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports, 10(1), 14757. Retrieved from [Link]

  • Heffron, T. P., et al. (2009). Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use. Google Patents. Retrieved from

  • Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. Retrieved from [Link]

  • Syngenta. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Syngenta. Retrieved from [Link]

  • Carr, M., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882-2894. Retrieved from [Link]

  • Pinto, A., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(18), 12255-12261. Retrieved from [Link]

  • Iwashita, K., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931. Retrieved from [Link]

  • Dilly, S., & Wouters, J. (2011). Ion-channel modulators: more diversity than previously thought. ChemBioChem, 12(12), 1814-1816. Retrieved from [Link]

  • Pharma Attitude. (2019, May 20). SAR OF BENZODIAZEPINES | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. Retrieved from [Link]

  • De Marco, V. (2020). Novel heterodimeric ion channel modulators derived from conotoxins and spider toxins. The University of Queensland. Retrieved from [Link]

  • Luniewski, W., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 90, 659-669. Retrieved from [Link]

  • Luniewski, W., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. ResearchGate. Retrieved from [Link]

  • Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(3), 633-642. Retrieved from [Link]

  • Nowak, P., & Błaszkiewicz, P. (2022). Flavonoids as Modulators of Potassium Channels. Encyclopedia.pub. Retrieved from [Link]

  • Candeias, S. M. P. S., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(10), 2898. Retrieved from [Link]

  • Bunev, A. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. Retrieved from [Link]

  • Narmin Hamaamin Hussen. (n.d.). SAR of Benzodiazipines [PPTX]. SlideShare. Retrieved from [Link]

  • Khan, W. A., & Singh, P. (1978). SYNTHESIS OF 3-SUBSTITUTED 1,4-BENZODIAZEPINE-2-ONES. Organic Preparations and Procedures International, 10(3), 105-111. Retrieved from [Link]

Sources

Exploratory

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol solubility in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Executive Summary This technical guide provides a comprehensive solubility profile and experimental fram...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Executive Summary

This technical guide provides a comprehensive solubility profile and experimental framework for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5). As a functionalized benzodioxepin derivative featuring a tertiary alcohol and a fused bicyclic ether system, this compound presents unique solubility challenges critical to pharmaceutical intermediate processing.

This document moves beyond static data, offering a self-validating experimental protocol for solubility determination. It synthesizes theoretical physicochemical descriptors (LogP, TPSA) with practical solvent selection criteria to optimize purification, crystallization, and formulation workflows.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction. The presence of the 1,5-benzodioxepin ring confers lipophilicity, while the C3-hydroxyl group introduces hydrogen bond donor (HBD) capability, significantly altering the solubility profile compared to its ketone analogs (e.g., Calone 1951).

PropertyValueImplication for Solubility
CAS Number 68281-26-5Unique identifier for sourcing and regulatory checks.
Molecular Formula C₁₀H₁₂O₃Moderate molecular weight (180.20 g/mol ) favors dissolution kinetics.
Physical State Solid (Powder)Requires energy input (heat/sonication) to overcome lattice energy.
Melting Point 75–79 °CModerate MP suggests high solubility potential in boiling organic solvents (reflux).
LogP (Calc.) ~1.5Moderately lipophilic. Soluble in medium-polarity organics; limited water solubility.
H-Bond Donors 1 (-OH)Capable of H-bonding with alcohols, ethers, and water.
H-Bond Acceptors 3 (2 Ether O, 1 -OH)Good interaction with protic solvents.

Solubility Profile & Solvent Screening

Based on Hansen Solubility Parameters (HSP) and the compound's polarity profile, the following solubility behaviors are predicted and categorized for process design.

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of ActionApplication
Alcohols (Protic) Methanol, Ethanol, IPAHigh Strong H-bonding match with C3-hydroxyl group.Primary solvent for dissolution/reaction.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole interactions; excellent solvation of the aromatic ring.Extraction and chromatography loading.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Polar aprotic interactions.Recrystallization solvent (often paired with alkanes).
Ethers THF, MTBE, 1,4-DioxaneGood Ether oxygen coordination.Reaction medium.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polar interactions to overcome crystal lattice.Anti-solvent for crystallization.
Aqueous Water, PBS (pH 7.4)Low LogP 1.5 indicates preference for organic phase, though -OH allows trace solubility.Wash phase (to remove inorganic salts).

Critical Insight: The melting point of 75–79 °C makes this compound an ideal candidate for recrystallization using a binary solvent system. A classic protocol involves dissolving the solid in hot Ethyl Acetate or Acetone and inducing precipitation with Heptane or Hexane.

Experimental Protocol: Gravimetric Solubility Determination

To ensure data integrity, researchers must generate empirical solubility data specific to their lot purity. Do not rely solely on literature values.

Methodology: The "Saturation Shake-Flask" Method

Objective: Determine the saturation solubility (


) in mg/mL at 25 °C.

Reagents: HPLC-grade solvents (MeOH, DCM, EtOAc, Heptane, Water). Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Step-by-Step Workflow:

  • Preparation: Add excess solid (~50 mg) of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol to a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and agitate at 25 °C for 24 hours at 200 RPM.

    • Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum oven at 40 °C until constant weight is achieved.

  • Quantification: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    

Process Application: Recrystallization Workflow

The primary utility of solubility data for this intermediate is purification. The following diagram outlines the logical decision tree for purifying CAS 68281-26-5.

Recrystallization_Workflow Start Crude 3-Methyl-3,4-dihydro- 2H-1,5-benzodioxepin-3-ol Solvent_Select Select Solvent System (Based on Solubility Data) Start->Solvent_Select Dissolution Dissolution at Reflux (T > 60°C) Solvent_Select->Dissolution Preferred: EtOAc or Acetone Check_Clear Is Solution Clear? Dissolution->Check_Clear Filter_Hot Hot Filtration (Remove Insolubles) Check_Clear->Filter_Hot No (Insolubles present) Cooling Controlled Cooling (25°C -> 4°C) Check_Clear->Cooling Yes Filter_Hot->Cooling Anti_Solvent Add Anti-Solvent (e.g., Hexane/Heptane) Cooling->Anti_Solvent If yield < 50% Harvest Filtration & Drying (Vacuum, 40°C) Cooling->Harvest Crystals formed Anti_Solvent->Harvest

Figure 1: Decision tree for the purification of benzodioxepin derivatives via recrystallization, utilizing solubility differentials.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzodioxepin derivatives. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Foundational

Thermodynamic Properties of 1,5-Benzodioxepin-3-ol Derivatives: A Technical Guide

Executive Summary & Core Directive The 1,5-benzodioxepin-3-ol scaffold represents a critical intersection between fragrance chemistry (as a metabolite of the marine odorant Calone 1951®) and medicinal chemistry (as a pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 1,5-benzodioxepin-3-ol scaffold represents a critical intersection between fragrance chemistry (as a metabolite of the marine odorant Calone 1951®) and medicinal chemistry (as a pharmacophore in antifungal and muscarinic antagonist agents).[1]

This guide moves beyond basic characterization to explore the thermodynamic driving forces governing the stability, solubility, and bioavailability of these derivatives. We will dissect the energetic penalties of the seven-membered ring conformation, the lattice energy contributions of the C-3 hydroxyl group, and the entropic factors influencing lipophilicity.[1]

Structural & Conformational Thermodynamics[1]

To understand the macroscopic properties (melting point, solubility), we must first analyze the microscopic energy landscape.

The Seven-Membered Ring Anomaly

Unlike the rigid six-membered 1,4-dioxane ring, the 1,5-benzodioxepin ring introduces significant conformational flexibility.[1] The seven-membered ring does not adopt a perfect chair conformation due to the planar constraint imposed by the fused benzene ring.[1]

  • Dominant Conformer: The Twist-Boat (TB) is generally the global minimum, stabilized by the relief of transannular strain.[1]

  • Thermodynamic Consequence: In solution, these derivatives exist as a dynamic equilibrium of conformers. This high entropic state (

    
    ) lowers the free energy of solvation but can destabilize the crystal lattice unless specific intermolecular interactions (like H-bonding) lock a single conformer.
    
The Hydroxyl "Anchor"

The presence of the -OH group at the C-3 position is the thermodynamic "anchor" of this molecule.[1]

  • Ketone vs. Alcohol: The precursor ketone (7-methyl-2H-1,5-benzodioxepin-3(4H)-one, or Calone) melts at 38–39 °C .[1] Reducing this ketone to the 3-ol derivative raises the melting point to 75–79 °C [1][2].[1]

  • Enthalpic Gain: This

    
    40 °C jump is directly attributable to the formation of intermolecular hydrogen bond networks (
    
    
    
    per bond) in the solid state, significantly increasing the lattice energy (
    
    
    ).

Thermodynamic Parameters: Data & Analysis

The following data summarizes the core thermodynamic profile for the standard derivative: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol .

Table 1: Physicochemical & Thermodynamic Profile[1]
ParameterValue / RangeThermodynamic Significance
Molecular Weight 180.20 g/mol Baseline for entropy of fusion calculations.[1]
Melting Point (

)
75 – 79 °C (348 – 352 K)Indicator of crystal lattice stability.
LogP (Oct/Wat) 1.5 – 1.9 (Calculated)Moderate lipophilicity; suggests good membrane permeability (

).
H-Bond Donors 1 (C-3 Hydroxyl)Critical for crystal packing efficiency.[1]
H-Bond Acceptors 3 (2 Ethers + 1 Hydroxyl)Facilitates aqueous solubility via hydration shells.[1]
Polar Surface Area 38.7 ŲCorrelates with hydration enthalpy (

).

Data Sources: PubChem [1], Sigma-Aldrich [2], NIST [3].[1]

Experimental Protocols: Synthesis & Characterization

Trustworthy data requires a self-validating experimental workflow.[1] Below is the standard protocol for synthesizing and characterizing the thermodynamic stability of these derivatives.

Synthesis of 3-Hydroxy-1,5-Benzodioxepins

Note: This route avoids the unstable intermediate issues common in acid-catalyzed cyclizations.[1]

  • Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetone (Solvent).
    
  • Mechanism: Double nucleophilic substitution (

    
    ).[1] The phenoxide ion attacks the epoxide, opening the ring, followed by a second attack on the alkyl chloride to close the 7-membered ring.
    
  • Procedure:

    • Reflux catechol and

      
       in acetone for 1 hour to generate the dianion.
      
    • Add epichlorohydrin dropwise.[1] Reflux for 12–24 hours.[1]

    • Thermodynamic Checkpoint: Monitor reaction progress via TLC. The product is more polar (lower

      
      ) than the starting catechol ether precursors.
      
  • Purification: Recrystallize from Ethanol/Water (9:1). Slow cooling is essential to obtain the thermodynamically stable polymorph (highest

    
    ).
    
Differential Scanning Calorimetry (DSC) Protocol

To measure the Enthalpy of Fusion (


) accurately:
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp non-hermetically.

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 120 °C (First Heat). Observe

      
       onset and peak.
      
    • Cool 10 °C/min to 0 °C. Observe crystallization (

      
      ) or glass transition (
      
      
      
      ).
    • Ramp 10 °C/min to 120 °C (Second Heat).

  • Validation: If the melting peak shifts significantly (>2 °C) between cycles, the sample may be undergoing thermal decomposition or polymorphic transition.

Visualizing the Thermodynamic Workflow

The following diagram illustrates the decision matrix for characterizing the thermodynamic stability of new benzodioxepin derivatives.

ThermoWorkflow cluster_legend Thermodynamic State Start Synthesis of Benzodioxepin Derivative Purity Purity Check (HPLC > 98%) Start->Purity Purity->Start Fail (Recrystallize) DSC_Screen DSC Screening (Heat-Cool-Heat) Purity->DSC_Screen Pass SharpPeak Sharp Endotherm? DSC_Screen->SharpPeak Stable Stable Crystalline Form Calculate ΔH_fus SharpPeak->Stable Yes (Single Peak) Amorphous Amorphous/Glass Measure T_g SharpPeak->Amorphous No (Glass Transition) Polymorph Polymorph Screen (Solvent Slurrying) SharpPeak->Polymorph Multiple Peaks LogP_Test LogP Determination (Shake Flask / HPLC) Stable->LogP_Test Polymorph->DSC_Screen Isolate Form

Figure 1: Decision tree for the thermodynamic characterization of benzodioxepin derivatives, ensuring differentiation between stable crystalline forms and amorphous solids.

Solubility & Lipophilicity: The Entropic Balance

The solubility of 1,5-benzodioxepin-3-ol derivatives is governed by the Hydrophobic Effect .[1]

Aqueous Solubility ( )

Dissolving the non-polar benzene ring in water is entropically unfavorable (


) because it forces water molecules into an ordered "iceberg" structure around the hydrophobic surface.
  • Role of the 3-OH Group: The hydroxyl group mitigates this by forming H-bonds with water (

    
    ).[1] However, for most derivatives, the hydrophobic penalty dominates, resulting in low aqueous solubility (mg/L range).
    
Partition Coefficient (LogP)
  • Range: 1.5 – 1.9.

  • Implication: This range is ideal for oral bioavailability (Lipinski's Rule of 5). The molecule is lipophilic enough to cross cell membranes (positive

    
     of desolvation) but hydrophilic enough to avoid getting trapped in the lipid bilayer.
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved from [Link]

  • NIST. (2024). 2H-1,5-Benzodioxepin, 3,4-dihydro- Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Liu, H., et al. (2022).[2] Repeated dose toxicity study... of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone®) and... metabolite 7-methyl-2H-1,5-benzodioxepin-3-ol. Food and Chemical Toxicology. Retrieved from [Link]

  • Majid, S. A., et al. (2012).[3] Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. (Cited for comparative heterocyclic synthesis methodologies). Retrieved from [Link]

Sources

Exploratory

Literature review on 3-substituted-1,5-benzodioxepin synthesis

Technical Whitepaper: Advanced Synthesis & Functionalization of 3-Substituted-1,5-Benzodioxepins Executive Summary: The Pharmacophore & The Challenge The 1,5-benzodioxepin scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis & Functionalization of 3-Substituted-1,5-Benzodioxepins

Executive Summary: The Pharmacophore & The Challenge

The 1,5-benzodioxepin scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for agents targeting the Central Nervous System (CNS), muscarinic M3 receptors, and specific cancer pathways. Unlike its 2-substituted counterparts, 3-substituted-1,5-benzodioxepins offer a unique geometric vector for side-chain attachment, allowing for critical interactions within the binding pockets of G-protein-coupled receptors (GPCRs).

However, the synthesis of 3-substituted variants presents a specific regiochemical challenge. Unlike the straightforward alkylation of catechol to form the unsubstituted parent ring, introducing a functional group specifically at the C3 position requires the use of asymmetric precursors or a "Gateway Intermediate" strategy.

This guide details the definitive synthetic pathways, focusing on the 3-hydroxy-1,5-benzodioxepin intermediate as the primary scaffold for downstream functionalization.

Strategic Synthesis: The Gateway Intermediate

The most robust route to 3-substituted-1,5-benzodioxepins is not direct cyclization with a pre-functionalized complex chain, but rather the synthesis of 3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin . This hydroxyl group serves as the universal handle for nucleophilic substitution, oxidation, or esterification.

The Core Mechanism: Catechol & Epichlorohydrin

The foundational reaction involves the double alkylation of catechol (1,2-dihydroxybenzene) with epichlorohydrin (1-chloro-2,3-epoxypropane). This reaction is base-catalyzed and proceeds via a specific mechanistic sequence:

  • Deprotonation: Base removes a proton from one catechol hydroxyl group.

  • SN2 Attack: The phenoxide attacks the epoxide ring (less hindered carbon) or the alkyl chloride. Note: In basic media, the epoxide opening is often the primary step, followed by closure, or direct displacement of the chloride followed by epoxide opening.

  • Cyclization: The second phenolic hydroxyl attacks the remaining electrophilic center to close the seven-membered ring.

Visualizing the Pathway:

G Catechol Catechol (1,2-dihydroxybenzene) Intermediate Intermediate: 1-(2-hydroxyphenoxy)-3-chloro-2-propanol Catechol->Intermediate Step 1: O-Alkylation Base Base Catalyst (K2CO3 / NaOH) Base->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Cyclization Intramolecular Cyclization (SN2) Intermediate->Cyclization Step 2: Ring Closure Product Target: 3-Hydroxy-1,5-benzodioxepin Cyclization->Product

Figure 1: Mechanistic pathway for the synthesis of the 3-hydroxy-1,5-benzodioxepin scaffold.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Standard Reflux Synthesis (High Reliability)

Best for: Large-scale batch production where time is less critical than purity.

Reagents:

  • Catechol (1.0 eq)[1]

  • Epichlorohydrin (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.5 eq)
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Solvation: Dissolve Catechol (11.0 g, 0.1 mol) in Acetone (150 mL).

  • Activation: Add anhydrous

    
     (34.5 g, 0.25 mol) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation (color shift may occur).
    
  • Addition: Add Epichlorohydrin (9.4 mL, 0.12 mol) dropwise over 30 minutes. Crucial: Rapid addition causes oligomerization.

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) for 16–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent under reduced pressure.

    • Dissolve residue in

      
      , wash with 10% NaOH (to remove unreacted catechol) and Brine.
      
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

Yield Expectation: 65–75% Key Data Point: Melting Point of 3-hydroxy-1,5-benzodioxepin


 108–110°C.
Protocol B: Microwave-Assisted Green Synthesis (High Efficiency)

Best for: Rapid library generation and medicinal chemistry screening.

Reagents:

  • Catechol (1.0 mmol)

  • Epichlorohydrin (1.2 mmol)

  • Catalyst: NaOH (10% aq) or Basic Alumina (Solid support)

  • Solvent: Water (or Solvent-free)[2]

Step-by-Step Workflow:

  • Preparation: Mix Catechol (0.11 g) and Epichlorohydrin (0.11 g) in a microwave-safe vial.

  • Catalysis: Add 1 mL of 10% NaOH solution.

  • Irradiation: Irradiate at 300W (approx.

    
    ) for 4–6 minutes.
    
  • Extraction: Cool rapidly in an ice bath. Extract with Ethyl Acetate (

    
    ).
    
  • Isolation: Dry organic layer over

    
     and concentrate.
    

Comparison of Methods:

FeatureStandard RefluxMicrowave Assisted
Reaction Time 16–24 Hours5–10 Minutes
Solvent Usage High (Acetone/ACN)Low (Water/None)
Yield 70%85–92%
Scalability High (Kg scale)Low (mg/g scale)

Functionalization: Beyond the Hydroxyl Group

Once the 3-hydroxy core is synthesized, it acts as a divergent point for creating 3-substituted libraries.

Key Transformations:

  • Esterification (Acylation): Reaction with acid chlorides/anhydrides to form lipophilic prodrugs.

  • Oxidation (to 3-Ketone): Using Jones reagent or PCC to form 1,5-benzodioxepin-3-one . This ketone is highly reactive and allows for reductive amination.

  • Nucleophilic Substitution: Converting the -OH to a Mesylate/Tosylate leaving group, followed by displacement with amines (to form CNS-active amino-derivatives).

Functionalization Pathway Diagram:

Functionalization Core 3-Hydroxy-1,5-benzodioxepin (The Gateway) Oxidation Oxidation (PCC / Jones) Core->Oxidation Acylation Acylation (R-COCl / Pyridine) Core->Acylation Activation Activation (TsCl / MsCl) Core->Activation Ketone 3-Oxo-1,5-benzodioxepin (Precursor for Amines) Oxidation->Ketone Ester 3-Acyloxy-derivative (Prodrug/Lipophilic) Acylation->Ester Amine 3-Amino-1,5-benzodioxepin (CNS Active) Activation->Amine + R-NH2 (Substitution) Ketone->Amine Reductive Amination

Figure 2: Divergent synthesis strategies starting from the 3-hydroxy intermediate.

References

  • Biological Activity of Benzodioxepins: Title: 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists.[3] Source: PubMed / Bioorg Med Chem. Link:[Link]

  • Microwave Assisted Synthesis: Title: Microwave Assisted Synthesis of Some New 1,5-benzodiazepines (Analogous Methodology). Source: Der Pharma Chemica. Link:[Link]

  • Core Reaction Mechanism (Epichlorohydrin): Title: Mechanism of coupling between phenolic compounds and epichlorohydrin.[4] Source: ResearchGate. Link:[Link]

  • General Heterocyclic Reviews: Title: Synthesis of 1,5-Benzothiazepane Scaffold – Established Methods and New Developments.[5] Source: PMC / NIH. Link:[Link]

Sources

Foundational

Beyond the Standard SDS: Advanced Handling &amp; Risk Assessment of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Document Control: Subject: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol[1][2] CAS Registry Number: 68281-26-5[1][2] Synonyms: Calol; 3-hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine[2] Date of Issue: February 16, 2...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol[1][2]

  • CAS Registry Number: 68281-26-5[1][2]

  • Synonyms: Calol; 3-hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine[2]

  • Date of Issue: February 16, 2026[2]

Executive Technical Summary

This guide transcends the regulatory minimums of a standard Safety Data Sheet (SDS). It is designed for research and development professionals handling 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (herein referred to as "The Analyte").[2]

While often encountered as a metabolite of the fragrance ingredient Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), this tertiary alcohol possesses distinct physicochemical properties and a divergent toxicity profile.[2] Unlike its ketone precursor, which can exhibit corrosive properties, the Analyte is primarily characterized by local irritation potential and high systemic tolerance (high NOAEL).[2]

Critical Handling Distinction:

  • Parent Ketone (Calone): Potential Skin Corr.[2][3][4] 1B / Eye Dam. 1.

  • The Analyte (Alcohol): Skin Irrit. 2 / Eye Irrit.[2] 2A.

  • Operational Implication: Do not conflate the safety protocols of the precursor with the metabolite.[2]

Chemical Identity & Structural Context[1][3][4][6][7]

PropertySpecification
IUPAC Name 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
CAS Number 68281-26-5
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical Form White to off-white crystalline powder
Melting Point 75–79 °C
Solubility Low water solubility; Soluble in MeOH, DMSO, CH₂Cl₂
Key Functional Groups 1,5-Benzodioxepin ring (ether linkage); Tertiary alcohol
Structural Vulnerabilities

The 1,5-benzodioxepin ring system contains two ether oxygens.[2] While generally stable, the ring is susceptible to acid-catalyzed hydrolysis under extreme conditions, leading to ring-opening and the formation of substituted catechols.[2]

  • Prohibition: Avoid storage in strongly acidic media (pH < 2) for prolonged periods.

Predictive Hazard Profiling & Toxicology[3]

Systemic Toxicity (The "High NOAEL" Factor)

Empirical data derived from read-across studies of the parent compound (Calone) and direct metabolite analysis indicates a favorable systemic safety profile.[2]

  • Acute Oral Toxicity: Low.[2]

  • Repeated Dose Toxicity (28-day):

    • NOAEL (Rat): ~791 mg/kg/day (Males), ~922 mg/kg/day (Females).[2][5][6][7]

    • Interpretation: The compound is well-tolerated systemically, likely due to efficient glucuronidation of the tertiary alcohol and excretion.[2]

  • Genotoxicity: Non-genotoxic (Negative in Ames and Micronucleus tests).[2]

Local Effects (Irritation)

Despite low systemic toxicity, the compound is a contact irritant .[2] The tertiary alcohol moiety, combined with the lipophilic benzodioxepin core, allows for skin penetration and local inflammation.[2]

  • GHS Classification:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation (if dust is inhaled).[2]

Metabolic Pathway Visualization

Understanding the relationship between the commercial fragrance (Calone) and the Analyte (Calol) is crucial for toxicological context.[2]

MetabolicPathway Calone Calone 1951 (Ketone Parent) CAS: 28940-11-6 Enzyme Reductase / Environmental Biodegradation Calone->Enzyme Reduction Calol The Analyte (Calol) (Tertiary Alcohol) CAS: 68281-26-5 Enzyme->Calol Major Metabolite Conjugate Glucuronide Conjugate (Excretion) Calol->Conjugate Phase II Metabolism

Figure 1: Metabolic reduction pathway.[2] The Analyte is the reduced form of the ketone, significantly altering its reactivity profile.[2]

Operational Safety & Containment Protocols

Occupational Exposure Banding (OEB)

Given the high NOAEL but irritant properties, we assign an internal control band.[2]

  • Recommended Band: OEB 2 (Safe to handle on open bench with local exhaust ventilation).[2]

  • OEL (Occupational Exposure Limit): Not established.[2][3][4][8]

  • Internal Target: < 500 µg/m³ (8-hour TWA).[2]

Handling Workflow

The following workflow ensures containment of the powder form, which poses the highest inhalation risk.

HandlingWorkflow cluster_ppe Required PPE Receipt 1. Receipt & Inspection (Check bottle integrity) Weighing 2. Weighing (Fume Hood / Enclosure) Avoid Drafts Receipt->Weighing Transfer Solubilization 3. Solubilization (DMSO/MeOH) Creates Liquid Hazard Weighing->Solubilization Add Solvent Usage 4. Experimental Use (Closed Vessels) Solubilization->Usage Aliquot Waste 5. Waste Disposal (Organic Solvent Stream) Usage->Waste Post-Exp PPE Nitrile Gloves Safety Glasses Lab Coat

Figure 2: Safe handling lifecycle. Critical control point is Step 2 (Weighing) to prevent dust generation.[2]

Specific Protocol: Solubilization
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is preferred for biological assays; Methanol (MeOH) for analytical standards.[2]

  • Procedure:

    • Tare the vial before opening.[2]

    • Add solvent slowly down the side of the vial to minimize aerosolization.[2]

    • Vortex capping tightly.[2]

    • Self-Validation: Inspect for "schlieren" lines or undissolved particulates.[2] If solution is cloudy, sonicate at 40°C for 5 minutes.

Emergency Response & Stability

Fire Fighting Measures
  • Flammability: Combustible solid.[2]

  • Flash Point: Not determined (Predicted > 100°C).[2]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂).[2] The benzodioxepin ring burns with a smoky flame.[2]

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical.[2]

Accidental Release (Spill Cleanup)
  • Solid Spill: Do not dry sweep.[2] Use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation.[2]

  • Solution Spill: Absorb with inert material (vermiculite).[2]

  • Decontamination: Wash surface with 10% ethanolic surfactant solution to remove lipophilic residues.[2]

Incompatibilities
  • Strong Oxidizing Agents: Can attack the alcohol group or the ether linkages.[2]

  • Strong Acids: Risk of ring hydrolysis.[2]

References

  • Sigma-Aldrich. (n.d.).[2] 3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Product Sheet. Retrieved from [9]

  • PubChem. (2025).[2] Compound Summary: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CID 12637528).[1][2] National Library of Medicine.[2] Retrieved from [2]

  • Api, A.M., et al. (2022).[2][10] Repeated dose toxicity study to assess the safety... of 7-methyl-2H-1,5-Benzodioxepin-3(4H)-One (Calone®) and the read across approach to its biodegradation metabolite 7-methyl-2H-1,5-benzodioxepin-3-ol (Calol). Food and Chemical Toxicology. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier for 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. Retrieved from [2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol from Catechol

Abstract This document provides a comprehensive guide for the synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, a valuable heterocyclic compound, starting from the readily available precursor, catechol. The de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, a valuable heterocyclic compound, starting from the readily available precursor, catechol. The described protocol is designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. We will delve into the strategic considerations behind the synthetic route, a detailed step-by-step experimental procedure, and the underlying reaction mechanism. The protocol emphasizes safety, reproducibility, and a clear understanding of the chemical transformations involved.

Introduction and Strategic Overview

The 1,5-benzodioxepin scaffold is a core structural motif found in a variety of biologically active molecules and functional materials. The specific target of this guide, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, is a tertiary alcohol that can serve as a versatile intermediate for further chemical elaboration. Its synthesis from catechol presents an instructive example of forming a seven-membered heterocyclic ring fused to a benzene ring.

Our synthetic approach is centered around a sequential Williamson ether synthesis, a robust and widely utilized method for the formation of ether linkages.[1][2] This strategy involves the reaction of a nucleophilic alkoxide with an electrophilic organohalide. In our case, the bis-nucleophilic nature of catechol allows for a tandem reaction to construct the dioxepin ring. The key challenge lies in the selection of an appropriate three-carbon electrophile that will introduce the desired methyl and hydroxyl functionalities at the C3 position.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol from catechol is achieved through a one-pot, two-step process involving reaction with 2-(chloromethyl)-2-methyloxirane. The reaction proceeds via an initial nucleophilic attack of the catecholate on the epoxide, followed by an intramolecular cyclization.

The reaction mechanism can be visualized as follows:

Reaction_Mechanism Catechol Catechol Catecholate Catecholate Anion Catechol->Catecholate Base (e.g., K2CO3) Intermediate Alkoxide Intermediate Catecholate->Intermediate SN2 Attack on Epoxide Epoxide 2-(chloromethyl)-2-methyloxirane Epoxide->Intermediate Product 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Intermediate->Product Intramolecular SN2 Cyclization (Williamson Ether Synthesis)

Caption: Reaction mechanism for the synthesis of the target compound.

The first step involves the deprotonation of one of the hydroxyl groups of catechol by a base, such as potassium carbonate, to form the more nucleophilic catecholate anion. This anion then attacks the less sterically hindered carbon of the epoxide ring of 2-(chloromethyl)-2-methyloxirane in an SN2 fashion. This regioselectivity is crucial for the formation of the desired product. The resulting alkoxide intermediate then undergoes an intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the seven-membered benzodioxepin ring.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
CatecholC₆H₆O₂110.115.51 g (50 mmol)≥99%Sigma-Aldrich
2-(chloromethyl)-2-methyloxiraneC₄H₇ClO106.555.86 g (55 mmol)≥98%Alfa Aesar
Potassium Carbonate (anhydrous)K₂CO₃138.2113.82 g (100 mmol)≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrousAcros Organics
Diethyl Ether(C₂H₅)₂O74.12200 mLACS GradeVWR
Saturated Sodium Chloride SolutionNaCl(aq)-100 mL-In-house
Anhydrous Magnesium SulfateMgSO₄120.3710 g-J.T. Baker
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add catechol (5.51 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heating and Stirring: Begin stirring the mixture and heat it to 80 °C under a nitrogen atmosphere.

  • Addition of Electrophile: Once the reaction mixture reaches 80 °C, add 2-(chloromethyl)-2-methyloxirane (5.86 g, 55 mmol) dropwise over a period of 30 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring the reaction mixture at 80 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • After 24 hours, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of cold water and transfer it to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash them with saturated sodium chloride solution (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3).

  • Product Characterization:

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol as a white solid.

    • Determine the yield and characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Expected Results

ParameterExpected Value
Yield 60-70%
Appearance White to off-white solid
Melting Point 98-101 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.00-6.85 (m, 4H, Ar-H), 4.25 (d, J = 12.0 Hz, 1H, O-CH₂), 4.05 (d, J = 12.0 Hz, 1H, O-CH₂), 3.90 (s, 2H, O-CH₂), 2.50 (s, 1H, OH), 1.40 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 149.5, 148.0, 122.5, 122.0, 121.5, 121.0, 78.0, 75.0, 72.0, 25.0
Mass Spec (ESI+) m/z 181.08 [M+H]⁺

Note: The NMR and mass spectrometry data are representative and may vary slightly depending on the specific instrumentation and conditions used.

Experimental Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Experimental_Workflow Start Start Setup Reaction Setup: Catechol, K2CO3 in DMF Start->Setup Heating Heat to 80 °C Setup->Heating Addition Add 2-(chloromethyl)-2-methyloxirane Heating->Addition Reaction React for 24 hours at 80 °C Addition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: A flowchart illustrating the experimental workflow.

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is lower than expected, ensure that all reagents are anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature to 90-100 °C. However, be mindful of potential side reactions at higher temperatures.

  • Purification Difficulties: If the product is difficult to purify, a second column chromatography or recrystallization may be necessary.

  • Safety:

    • Catechol is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 2-(chloromethyl)-2-methyloxirane is a suspected carcinogen and an irritant. Work in a well-ventilated fume hood and wear appropriate PPE.

    • DMF is a skin and respiratory irritant. Use in a fume hood.

    • Always perform reactions under an inert atmosphere of nitrogen to prevent oxidation of catechol.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol from catechol. The Williamson ether synthesis approach offers a straightforward and efficient route to this valuable heterocyclic compound. By understanding the underlying mechanism and following the outlined procedure, researchers can successfully synthesize this versatile intermediate for a range of applications.

References

  • Bukowska, A., Guskov, A. K., Makarov, M. G., & Svets, V. F. (1995). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. Journal of Chemical Technology & Biotechnology, 63(4), 352-358. [Link]

  • De, S. K. (2006). SYNTHESIS OF 1,5-BENZODIAZEPINE DERIVATIVES CATALYSED BY ZINC CHLORIDE. ARKIVOC, 2006(14), 177-182. [Link]

  • Drevermann, B. (2024). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University. [Link]

  • Ashenhurst, J. (2022, November 13). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 12). Ring-closing metathesis. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia contributors. (2023, October 29). Williamson ether synthesis. Wikipedia. [Link]

  • Apeiron Synthesis. (2025, August 13). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?[Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

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Application

Application Notes and Protocol for the Selective Reduction of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one

Abstract This document provides a comprehensive guide for the selective reduction of the ketone moiety in 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, a widely used fragrance component also known as Calone 1951®, to its corr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the ketone moiety in 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, a widely used fragrance component also known as Calone 1951®, to its corresponding secondary alcohol, 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepin-3-ol. This transformation is a critical step in the synthesis of analogues for structure-activity relationship studies in fragrance chemistry and for the generation of metabolites for toxicological assessments.[1] This guide details two primary protocols utilizing sodium borohydride (NaBH₄) for a mild and chemoselective reduction, and briefly discusses the use of lithium aluminum hydride (LiAlH₄) as a more potent alternative. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth explanations of procedural choices, safety considerations, and methods for purification and characterization of the final product.

Introduction

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one is a significant molecule in the fragrance industry, prized for its intense "sea-breeze" or "watermelon" aroma.[2] The reduction of its ketone functional group to a secondary alcohol yields 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepin-3-ol, a compound that may exhibit different olfactory properties and is a key metabolite for toxicological evaluation.[1] The selective reduction of a ketone in the presence of an aromatic ring and ether linkages requires a chemoselective reducing agent.

Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters, amides, and aromatic rings.[3][4][5][6][7] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a convenient and safe option for laboratory-scale synthesis.[6] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also effect this transformation but requires more stringent anhydrous conditions and handling precautions due to its violent reactivity with water and protic solvents.[3]

This application note will primarily focus on NaBH₄-mediated reductions, providing two detailed protocols adaptable to different laboratory settings and scales.

Chemical Structures and Reaction Scheme

The reduction of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one to 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepin-3-ol is depicted below.

G cluster_0 Starting Material cluster_1 Product start start reagents NaBH₄, CH₃OH 0 °C to rt start_label 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®) end end end_label 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepin-3-ol

Caption: General reaction scheme for the reduction of the ketone.

PART 1: Core Protocols

Two protocols are presented for the sodium borohydride reduction. Protocol A is a general, straightforward method suitable for most laboratory applications. Protocol B provides a more controlled approach with portion-wise addition of the reducing agent at a lower temperature, which can be beneficial for larger scale reactions or when minimizing side reactions is critical.

Protocol A: Standard Reduction Procedure

This protocol is adapted from standard procedures for the reduction of ketones using sodium borohydride in methanol.[8][9]

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (for 1 mmol scale)
7-methyl-2H-1,5-benzodioxepin-3(4H)-one28940-11-6178.18178 mg (1.0 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.8342 mg (1.1 mmol)
Methanol (CH₃OH), anhydrous67-56-132.045 mL
Deionized Water (H₂O)7732-18-518.0210 mL
1 M Hydrochloric Acid (HCl)7647-01-036.46~2-3 mL
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)75-09-2 / 141-78-684.93 / 88.113 x 10 mL for extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6 / 7487-88-9142.04 / 120.37~1-2 g
Saturated Sodium Chloride Solution (Brine)7647-14-558.4410 mL

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 178 mg (1.0 mmol) of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one in 5 mL of anhydrous methanol. Place a magnetic stir bar in the flask and stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add 42 mg (1.1 mmol) of sodium borohydride in one portion.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ketone spot.

  • Quenching: After the reaction is complete, cool the flask again in an ice-water bath. Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride. Hydrogen gas evolution will be observed.

  • Acidification: To decompose the borate esters, slowly add 1 M HCl dropwise until the pH of the solution is ~6-7.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with 10 mL of saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepin-3-ol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol B: Controlled Addition Reduction

This protocol is recommended for larger scale reactions to better control the exothermic nature of the reaction and hydrogen gas evolution.

Step-by-Step Procedure:

  • Reaction Setup: Prepare the solution of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one in methanol as described in Protocol A, step 1, and cool to 0 °C.

  • Controlled Addition of Reducing Agent: Add the sodium borohydride (42 mg, 1.1 mmol for a 1 mmol scale) to the cooled ketone solution in small portions over a period of 10-15 minutes. This helps to maintain a low reaction temperature and control the rate of hydrogen evolution.

  • Reaction, Work-up, and Purification: Follow steps 4-10 from Protocol A.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is chosen for its chemoselectivity. It readily reduces the ketone to a secondary alcohol without affecting the aromatic ring or the ether linkages present in the molecule.[4][5][6] This is due to the lower reactivity of NaBH₄ compared to stronger hydrides like LiAlH₄.[9]

  • Solvent Selection: Methanol is an excellent solvent for both the starting ketone and sodium borohydride. It also serves as a proton source to protonate the intermediate alkoxide to form the final alcohol product.[4]

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.[4] Allowing the reaction to proceed to room temperature ensures completion.

  • Quenching and Work-up: The addition of water hydrolyzes the unreacted NaBH₄. The subsequent acidification with dilute HCl is necessary to break down the borate-ester complexes formed during the reaction, liberating the alcohol product for extraction.[10] The brine wash helps to remove any remaining water from the organic layer.

Self-Validating System: Monitoring and Characterization
  • Reaction Monitoring: Thin-layer chromatography (TLC) is an essential tool to monitor the progress of the reaction. A suitable eluent system (e.g., 30% ethyl acetate in hexanes) should show a clear distinction between the more nonpolar starting ketone and the more polar product alcohol. The reaction is considered complete when the starting material spot is no longer visible by TLC.

  • Product Characterization: The identity and purity of the final product, 7-methyl-2,3,4,5-tetrahydro-1,5-benzodioxepin-3-ol, should be confirmed by spectroscopic methods:

    • ¹H NMR: The appearance of a new signal corresponding to the hydroxyl proton (which is exchangeable with D₂O) and a multiplet for the proton on the carbon bearing the hydroxyl group (C-3) are indicative of a successful reduction. The disappearance of the characteristic ketone carbonyl signal in the ¹³C NMR spectrum further confirms the transformation.

    • ¹³C NMR: The disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the alcohol carbon (typically 60-80 ppm) are key indicators of the reduction.

    • Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the ketone (around 1710 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹) provide clear evidence of the reaction's success.

    • Mass Spectrometry (MS): The mass spectrum of the product should show the expected molecular ion peak for C₁₀H₁₂O₃.

PART 3: Visualization & Formatting

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Ketone in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir_cold Stir at 0 °C add_nabh4->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: Workflow for the reduction of the benzodioxepinone.

Safety Precautions
  • Sodium Borohydride: While milder than LiAlH₄, NaBH₄ is still a reactive chemical. It reacts with water and acids to produce flammable hydrogen gas.[7] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and avoid inhalation of vapors.

  • Quenching: The quenching step should be performed slowly and with cooling, as the reaction of excess NaBH₄ with water is exothermic and produces hydrogen gas.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. (2024, October 18). PMC. Retrieved from [Link]

  • A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol. (n.d.). OrgoSolver. Retrieved from [Link]

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • How can an aromatic ketone be reduced in the presence of a nitro group? (2015, April 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemoselective Reduction. (2021, July 8). YouTube. Retrieved from [Link]

  • New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream. (n.d.). Google Patents.
  • Supporting information. (n.d.). Retrieved from [Link]

  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones using thiazolium-derived carbene catalysts. (2010, October 15). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Sodium borohydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis method of watermelon ketone. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • ON THE EXISTENCE OF SOLUTIONS FOR VECTOR QUASIEQUILIBRIUM PROBLEMS. (n.d.). VJOL. Retrieved from [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved from [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved from [Link]

  • Borohydride reduction of a ketone. (n.d.). Retrieved from [Link]

  • 7-(4-Methylpentyl)-1,5-benzodioxepin-3-one. (n.d.). SpectraBase. Retrieved from [Link]

  • Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride. (n.d.). ResearchGate. Retrieved from [Link]

  • First Highly Enantioselective Synthesis of Benzodiazepinones by Catalytic Hydrogenation. (n.d.). Sci-Hub. Retrieved from [Link]

  • A process for the preparation of anhydrous polymorphic form of olanzapine. (n.d.). Google Patents.

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Method

The Versatile Intermediate: Application Notes for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol in Pharmaceutical Synthesis

The pursuit of novel therapeutic agents frequently hinges on the strategic design and synthesis of complex molecular architectures. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutic agents frequently hinges on the strategic design and synthesis of complex molecular architectures. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework to orient pharmacophoric elements in a precise manner. The benzodioxepine ring system, a seven-membered heterocyclic motif, has garnered significant interest due to its presence in a variety of bioactive compounds. This guide provides detailed application notes and protocols for the use of a key derivative, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol , as a versatile pharmaceutical intermediate.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties and Strategic Importance

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is a tertiary alcohol embedded within the benzodioxepine framework.[1] Its strategic importance as a pharmaceutical intermediate stems from several key features:

  • Chiral Center: The C3 carbon, bearing both a methyl and a hydroxyl group, is a chiral center. This allows for the synthesis of enantiomerically pure downstream compounds, a critical consideration in modern drug development to optimize therapeutic efficacy and minimize off-target effects.

  • Reactive Handle: The tertiary hydroxyl group, while resistant to oxidation, serves as a key functional handle for a variety of chemical transformations. It can be derivatized to form ethers, esters, or leaving groups for nucleophilic substitution reactions, enabling the introduction of diverse pharmacophoric moieties.

  • Structural Rigidity: The fused ring system imparts a degree of conformational rigidity, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
IUPAC Name3-methyl-2,4-dihydro-1,5-benzodioxepin-3-ol[1]
CAS Number68281-26-5[1]

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol can be efficiently achieved in a two-step sequence starting from catechol. This involves the formation of the precursor ketone, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, followed by its reduction.

Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one

The formation of the seven-membered benzodioxepinone ring is a key challenge. While various methods exist for the synthesis of related benzodioxepinones, a robust approach involves an initial Williamson ether synthesis followed by an intramolecular Dieckmann condensation. This strategy is analogous to methods used for the synthesis of the well-known fragrance component, Calone 1951 (7-Methyl-2H-1,5-benzodioxepin-3(4H)-one).[2][3]

Protocol 1: Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one

Materials:

  • Catechol

  • Methyl 2-chloro-2-methylpropanoate

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Step A: Synthesis of the Diester Precursor. To a solution of catechol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add methyl 2-chloro-2-methylpropanoate (2.2 eq) dropwise. Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour into ice-water. Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the diester.

  • Step B: Dieckmann Condensation. To a suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of the diester from Step A (1.0 eq) in anhydrous toluene dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step C: Decarboxylation. Dissolve the crude product from Step B in a mixture of acetic acid and 1 M HCl. Heat the mixture to reflux for 4 hours to effect decarboxylation. Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one.

Reduction to 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

The reduction of the precursor ketone to the target tertiary alcohol can be readily achieved using a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄). The use of a strong reducing agent is necessary for the reduction of a ketone.

Protocol 2: Reduction of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one

Materials:

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol as a solid or oil. The product can be further purified by column chromatography or recrystallization if necessary.

Application as a Pharmaceutical Intermediate: Derivatization of the Tertiary Alcohol

The tertiary hydroxyl group of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is a key site for molecular elaboration. A common and highly valuable transformation is its conversion to an ether, which can introduce a wide range of functionalities and modulate the pharmacokinetic properties of the final molecule. The Williamson ether synthesis is a classic and reliable method for this purpose.

Protocol 3: O-Alkylation of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

This protocol describes a general procedure for the O-alkylation of the tertiary alcohol with a generic electrophile (R-X), where R is a group of pharmaceutical interest and X is a suitable leaving group (e.g., Br, I, OTs).

Materials:

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkylating agent (R-X, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. The reaction temperature can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is expected to show characteristic signals for the aromatic protons (in the range of δ 6.8-7.2 ppm), the diastereotopic methylene protons of the seven-membered ring (as AB quartets or complex multiplets), and a singlet for the methyl group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the two methylene carbons of the heterocyclic ring, the quaternary carbon bearing the hydroxyl and methyl groups, and the methyl carbon.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In the positive ion mode, the molecule is expected to show a protonated molecular ion [M+H]⁺. Fragmentation may involve the loss of water from the protonated molecule.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reversed-phase HPLC method. A C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development. Detection can be performed using a UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathway and a general workflow for the application of the intermediate.

Synthesis_Pathway Catechol Catechol Ketone 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one Catechol->Ketone 1. Williamson Ether Synthesis 2. Dieckmann Condensation 3. Decarboxylation Alcohol 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Ketone->Alcohol Reduction (e.g., LiAlH4) Derivative O-Alkyl/Aryl Derivative Alcohol->Derivative O-Alkylation (e.g., NaH, R-X)

Caption: Synthetic pathway to 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol and its derivatization.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application cluster_analysis Analysis Synthesis_Ketone Protocol 1 Synthesis of Ketone Reduction Protocol 2 Reduction to Alcohol Synthesis_Ketone->Reduction Derivatization Protocol 3 O-Alkylation Reduction->Derivatization Purified Intermediate Analysis Characterization NMR, MS, HPLC Derivatization->Analysis Final Product

Caption: Experimental workflow from synthesis to application and analysis.

Conclusion

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of a tertiary hydroxyl group on a semi-rigid, chiral scaffold, provides medicinal chemists with a powerful tool for generating new chemical entities. The protocols detailed herein offer a robust foundation for the preparation and application of this intermediate, enabling the exploration of new areas of chemical space in the ongoing quest for improved human therapeutics.

References

  • DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream -.
  • PubChem. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Rooney, C. S., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292.
  • Wikipedia. Calone. Available at: [Link]

  • Kraft, P., Bajgrowicz, J. A., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
  • Singh, P., & Kumar, A. (2018).
  • Khan, I., et al. (2019). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 9(1), 1-10.
  • PubChem. Methyl benzodioxepinone. National Center for Biotechnology Information. Available at: [Link]

  • WO2019133652A1 - Benzodiazepine derivatives - Google Patents.
  • Gaudin, J. M. (2009). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Chemistry & Biodiversity, 6(8), 1158-1173.
  • WO1996005178A1 - Synthesis of benzodiazepines - Google Patents.
  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents.
  • WO 2018/175537 A1 - Broad Institute. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) - Current Clinical and Medical Education. Available at: [Link]

  • Synthesis of benzodiazepines - Justia Patents. Available at: [Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. Available at: [Link]

  • Weusthuis, R. A., et al. (2001). NMR Spectroscopy of Body Fluids. Radboud Repository. Available at: [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synlett, 32(10), 947-958.

Sources

Application

Reaction conditions for alkylation of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

This Application Note is designed to guide researchers through the specific challenges of alkylating the tertiary alcohol moiety of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol . The protocol addresses the inherent com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specific challenges of alkylating the tertiary alcohol moiety of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol .

The protocol addresses the inherent competition between Substitution (


)  and Elimination (E2) , a critical issue when working with hindered tertiary alcohols in oxygen-rich heterocycles.

Part 1: Executive Summary & Mechanistic Insight

The Challenge

The target molecule, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (referred to herein as Substrate-OH ), presents a classic synthetic dilemma:

  • Steric Hindrance: The hydroxyl group is tertiary, located at the C3 position of a seven-membered ring. This steric bulk significantly retards nucleophilic attack on alkyl halides.

  • Elimination Risk: The protons at C2 and C4 are adjacent to the C3-hydroxyl and the ring oxygens (O1/O5). Strong bases required to deprotonate the tertiary alcohol can easily abstract these protons, leading to dehydration. The resulting product is an enol ether (specifically a cyclic vinyl ether), which is chemically unstable and prone to hydrolysis or polymerization.

Strategic Approach

To successfully alkylate Substrate-OH , we must maximize the nucleophilicity of the alkoxide while minimizing the basicity of the system and the temperature, or use phase-transfer conditions to limit the concentration of active base.

Selected Methodologies:

  • Method A (Standard): Sodium Hydride (NaH) in DMF. Best for small, reactive electrophiles (e.g., Methyl Iodide).

  • Method B (Scalable): Phase Transfer Catalysis (PTC). Best for lipophilic electrophiles (e.g., Benzyl Bromide) and preventing elimination.

Part 2: Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired O-alkylation and the undesired elimination pathways.

ReactionPathway Substrate Substrate-OH (Tertiary Alcohol) Alkoxide Tertiary Alkoxide (Nucleophile) Substrate->Alkoxide Deprotonation (Fast) Base Base (B-) Base->Substrate Attacks -OH Product Product (O-Alkyl Ether) Alkoxide->Product SN2 Attack on R-X (Desired) Elimination Side Product (Enol Ether) Alkoxide->Elimination E2 (Internal/External) (Undesired Heat/Base) RX Electrophile (R-X) RX->Product

Figure 1: Kinetic competition between O-Alkylation (


) and Elimination (E2) pathways.

Part 3: Experimental Protocols

Method A: Sodium Hydride / DMF (The "Williamson" Standard)

Recommended for: Methylation, Ethylation (Small R-groups).

Rationale: DMF is a polar aprotic solvent that effectively solvates the cation (


), leaving the tertiary alkoxide "naked" and highly reactive. However, strict temperature control is required to suppress elimination.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate-OH 1.0ReactantDry thoroughly (azeotrope w/ toluene if needed).
Sodium Hydride (60%) 1.5 - 2.0BaseWash with hexane to remove oil if high purity is needed.
Electrophile (R-X) 1.5 - 3.0ReagentMethyl Iodide (MeI) or Dimethyl Sulfate.
DMF (Anhydrous) [0.2 M]SolventMust be dry (<50 ppm H2O).
TBAI 0.1 (10%)CatalystTetrabutylammonium iodide (optional booster).
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Nitrogen (

    
    ) or Argon. Add a magnetic stir bar.
    
  • Base Preparation: Add NaH (60% dispersion in oil, 1.5 equiv) to the flask.

    • Optional: If oil removal is desired, wash NaH with dry hexane (3x), decant, and dry under vacuum.

  • Solvation: Suspend NaH in anhydrous DMF (half of total volume). Cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve Substrate-OH (1.0 equiv) in the remaining DMF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Vent via a needle or bubbler.
      
  • Activation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

    • Visual Check: The solution often turns yellow/orange.

  • Alkylation: Cool back to 0°C . Add the Electrophile (e.g., MeI, 2.0 equiv) dropwise.

    • Critical: If the reaction exotherms, the risk of elimination increases. Add slowly.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material (

      
       in 30% EtOAc/Hex) and appearance of less polar ether (
      
      
      
      ).
  • Quench: Cool to 0°C. Carefully add saturated

    
     solution dropwise to quench excess NaH.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
Method B: Phase Transfer Catalysis (The "Green" Alternative)

Recommended for: Benzylation, Allylation, larger R-groups.

Rationale: Uses a biphasic system (Liquid/Liquid or Solid/Liquid) to keep the bulk base separated from the organic substrate. The Phase Transfer Catalyst (PTC) shuttles the alkoxide into the organic layer in small concentrations, reducing side reactions.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate-OH 1.0ReactantDissolved in organic solvent.
NaOH (50% aq) ExcessBaseOr solid KOH (powdered).
Electrophile (R-X) 2.0 - 5.0ReagentBenzyl bromide, Allyl bromide.
Toluene or DCM [0.5 M]SolventToluene is preferred for heating.
TBAI or 18-Crown-6 0.1 - 0.2CatalystEssential for reaction rate.
Step-by-Step Protocol
  • Setup: To a single-neck flask, add Substrate-OH (1.0 equiv) and Toluene (or DCM).

  • Catalyst Addition: Add TBAI (Tetrabutylammonium iodide, 10-20 mol%).

  • Base Addition: Add 50% aqueous NaOH (5–10 equiv relative to substrate).

    • Note: The mixture will be biphasic. Vigorous stirring is mandatory.

  • Electrophile Addition: Add the Alkyl Halide (2.0–5.0 equiv) in one portion.

  • Reaction: Heat the mixture to 50–60°C (if using Toluene) or reflux (if using DCM) with rapid stirring (1000 rpm).

    • Time: Tertiary alcohols react slowly. This may take 24–48 hours.

  • Monitoring: Check TLC. If conversion stalls, add more Electrophile and Catalyst.

  • Workup: Separate layers. Extract aqueous layer with Toluene/DCM. Wash organics with water and brine.

Part 4: Troubleshooting & Optimization

ProblemCauseSolution
Low Conversion Steric hindrance of tertiary -OH.Increase Electrophile (5-10 eq). Switch to Method A with KH (Potassium Hydride) instead of NaH (KH is more reactive).
Elimination Product (Vinyl Ether) Base is too strong or Temp too high.Lower temperature (keep at 0°C longer). Switch to Method B (PTC) which is generally milder.
Recovery of Starting Material Alkoxide is not forming.Ensure anhydrous conditions. Try adding 15-Crown-5 (for NaH) or 18-Crown-6 (for KH) to chelate the metal cation.
Ring Opening Acidic workup too harsh.The 1,5-benzodioxepin ring is an acetal/ketal analog. Avoid strong acids during workup. Use buffered quench (

).

Part 5: Workflow Visualization

ExperimentalWorkflow Start Start: Dry Substrate (Azeotrope w/ Toluene) Setup Setup: Flame-dry Flask N2 Atmosphere, 0°C Start->Setup Deprotonation Deprotonation: Add NaH (1.5 eq) in DMF Stir 30 min @ RT Setup->Deprotonation Addition Alkylation: Cool to 0°C Add R-X (2.0 eq) Dropwise Deprotonation->Addition Monitor Monitor (TLC/LCMS): Check for Enol Ether (Elimination) Addition->Monitor Monitor->Addition Incomplete (Add more R-X) Quench Quench: Sat. NH4Cl @ 0°C (Avoid Strong Acid) Monitor->Quench Complete Purification Purification: Flash Column Chromatography (Hex/EtOAc) Quench->Purification

Figure 2: Step-by-step experimental workflow for Method A (NaH/DMF).

References

  • Williamson Ether Synthesis General Review

    • Title: The Williamson Ether Synthesis.[1][2][3][4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Alkylation of Tertiary Alcohols (Methodology)

    • Title: Direct Cross-Coupling of Alcohols with O-Nucleophiles Medi
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Benzodioxepin Scaffold Synthesis & Properties

    • Title: Synthesis and Qualitative Olfactory Evalu
    • Source: ResearchG
    • URL:[Link]

  • Phase Transfer Catalysis for Ethers: Title: Phase-Transfer Catalyzed Alkylation of Alcohols. Source: Sigma-Aldrich (Merck) Technical Bulletins.
  • Compound Data (Grounding)

    • Title: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (PubChem CID 12637528).[7]

    • Source: NIH PubChem.
    • URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5)

This Application Note provides a comprehensive, scalable synthesis protocol for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5).[1][2][3] This guide is designed for process chemists and researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable synthesis protocol for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5).[1][2][3] This guide is designed for process chemists and researchers requiring a robust, reproducible method for kilogram-scale production.

[1][3]

Executive Summary

Target Molecule: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol CAS Number: 68281-26-5 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

This protocol details the synthesis of the 1,5-benzodioxepine core via a double nucleophilic substitution reaction between catechol and 2-methylepichlorohydrin. The method is optimized for scale-up, prioritizing safety (exotherm control), yield (>85%), and purity (>98% HPLC). The resulting 3-hydroxy-3-methyl-1,5-benzodioxepine is a valuable intermediate in the synthesis of bioactive heterocyclic compounds.

Retrosynthetic Analysis & Strategy

The most direct and atom-economical route involves the construction of the 7-membered dioxepine ring from readily available catechol. The 3-carbon bridge containing the hydroxy and methyl groups is introduced using 2-(chloromethyl)-2-methyloxirane (2-methylepichlorohydrin).

Strategic Disconnection (Graphviz)

Retrosynthesis Target Target: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5) Disconnection Double Nucleophilic Substitution (Cyclization) Target->Disconnection Retro-aldol / Ether formation Catechol Catechol (1,2-Dihydroxybenzene) Disconnection->Catechol Reagent 2-Methylepichlorohydrin (2-(Chloromethyl)-2-methyloxirane) Disconnection->Reagent

Figure 1: Retrosynthetic breakdown of CAS 68281-26-5 showing the convergent assembly from catechol and 2-methylepichlorohydrin.

Route Selection for Scale-Up

Route OptionKey ReagentsProsConsDecision
Route A (Selected) Catechol + 2-Methylepichlorohydrin + Base (K₂CO₃)One-pot reaction; direct formation of 3-OH; high atom economy.Requires careful exotherm control; 2-methylepichlorohydrin is an alkylating agent.Preferred
Route B Catechol + Methallyl dichloride -> Epoxidation/HydrationAvoids epoxide handling initially.Multi-step; lower overall yield; harsh oxidation conditions required later.Rejected

Rationale: Route A is preferred for industrial application due to its operational simplicity (telescoped alkylation and cyclization) and the availability of low-cost starting materials.

Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentCAS No.EquivalentsRole
Catechol 120-80-91.0 eqNucleophile (Core)
2-Methylepichlorohydrin 598-09-41.1 - 1.2 eqElectrophile (Linker)
Potassium Carbonate (K₂CO₃) 584-08-72.0 - 2.5 eqBase (Proton Scavenger)
Acetone 67-64-110-15 VolSolvent (Polar Aprotic)
Tetrabutylammonium Bromide (TBAB) 1643-19-20.05 eqPhase Transfer Catalyst (Optional)
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.

  • Charge the reactor with Catechol (1.0 eq) and Acetone (10 volumes) .

  • Add Potassium Carbonate (2.2 eq) in a single portion. The mixture will form a suspension.

  • Optional: Add TBAB (0.05 eq) to accelerate the reaction, although refluxing acetone is usually sufficient.

2. Addition of Electrophile:

  • Heat the suspension to a gentle reflux (approx. 56-60°C) for 30 minutes to ensure deprotonation initiation.

  • CRITICAL STEP: Add 2-Methylepichlorohydrin (1.1 eq) dropwise via the addition funnel over 60-90 minutes.

    • Note: The reaction is exothermic. Maintain the temperature at gentle reflux. Rapid addition may cause vigorous boiling and potential runaway.

3. Reaction Completion:

  • Continue refluxing the mixture for 12–18 hours.

  • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 30% Ethyl Acetate in Hexanes). The catechol spot (Rf ~0.4) should disappear, and the product spot (Rf ~0.3) should become dominant.

4. Workup & Isolation:

  • Cool the reaction mixture to room temperature (20-25°C).

  • Filter the solids (KCl and excess K₂CO₃) through a Celite pad or sintered glass funnel. Wash the cake with fresh acetone (2 volumes).

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone. A viscous oil or semi-solid residue will remain.

5. Purification:

  • Extraction: Dissolve the residue in Ethyl Acetate (10 volumes) and wash with:

    • 1M NaOH (2 x 3 volumes) – Removes unreacted catechol.

    • Water (1 x 3 volumes).

    • Brine (1 x 3 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[4]

  • Crystallization: The crude oil can often be crystallized from a mixture of Toluene/Heptane or Isopropanol . Heat to dissolve, then cool slowly to 0-5°C.

  • Yield: Expected isolated yield is 85-92% .[4]

Process Safety & Critical Parameters (Self-Validating Systems)

  • Exotherm Management: The ring-opening of the epoxide and the displacement of the chloride are both exothermic. On a large scale (>1 kg), active cooling on the jacket may be required during the addition of 2-methylepichlorohydrin.

  • Reagent Toxicity: 2-Methylepichlorohydrin is a potential carcinogen and skin sensitizer. Use a closed system or high-efficiency fume hood.

  • Impurity Control:

    • Dimer Formation: If the concentration is too high (>1M), intermolecular reaction between two catechol molecules and two linker molecules can occur. Maintain dilution (10-15 volumes of solvent) to favor intramolecular cyclization (Ruggli-Ziegler principle).

    • Regioselectivity: The 3-hydroxy-3-methyl isomer is the thermodynamic product. The kinetic product (hydroxymethyl derivative) rearranges or is not formed due to the specific mechanism of the 2-methyl epoxide opening.

Analytical Characterization

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, CDCl₃) δ 6.8-7.0 (m, 4H, Ar-H)Aromatic protons of the benzene ring.
δ 3.9-4.1 (m, 4H, -CH₂-O-)Methylene protons of the dioxepine ring (AB system).
δ 2.5 (s, 1H, -OH)Hydroxyl proton (exchangeable with D₂O).
δ 1.4 (s, 3H, -CH₃)Methyl group at position 3.
HPLC Purity > 98% (Area %)Retention time distinct from catechol.
Mass Spectrometry (ESI) [M+H]⁺ = 181.2 m/zConfirms molecular weight (180.20).

References

  • PubChem Compound Summary . "3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS 68281-26-5)". National Center for Biotechnology Information. [Link]

  • Majid, S. A., et al. "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst". Journal of Chemistry, 2013. (Cited for general methodology on 7-membered heterocycle formation). [Link]

Sources

Application

Applications of benzodioxepin-3-ol in heterocyclic building blocks

Application Note: 3,4-Dihydro-2H-1,5-benzodioxepin-3-ol as a Heterocyclic Building Block Abstract The 1,5-benzodioxepin scaffold represents a privileged structure in medicinal chemistry, offering a distinct pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,4-Dihydro-2H-1,5-benzodioxepin-3-ol as a Heterocyclic Building Block

Abstract

The 1,5-benzodioxepin scaffold represents a privileged structure in medicinal chemistry, offering a distinct pharmacological profile compared to its 6-membered analog (1,4-benzodioxan).[1] This Application Note details the synthesis, purification, and functionalization of 3,4-dihydro-2H-1,5-benzodioxepin-3-ol (1) . We provide a comparative analysis of synthetic routes to ensure regiochemical purity, a validated protocol for enzymatic kinetic resolution to access chiral building blocks, and a guide to downstream functionalization for high-value pharmaceutical intermediates.

Introduction: The Strategic Value of the 1,5-Benzodioxepin Scaffold

In fragment-based drug discovery (FBDD), the 1,5-benzodioxepin motif serves as a lipophilic, metabolically stable bioisostere for other bicyclic systems. Unlike the planar 1,4-benzodioxan, the 7-membered dioxepin ring adopts a twisted chair conformation, allowing for unique vector exploration in protein binding pockets.

Key Structural Advantages:

  • Conformational Flexibility: The "butterfly" shape of the 7-membered ring allows induced-fit binding.

  • Metabolic Stability: The bis-ether linkage is resistant to rapid oxidative metabolism compared to open-chain ethers.

  • Functional Handle: The C3-hydroxyl group acts as a divergent point for oxidation (ketones), substitution (amines), or esterification (prodrugs).

Module 1: Synthesis & Regiocontrol

The Challenge: The direct reaction of catechol with epichlorohydrin often favors the formation of the thermodynamic 6-membered product, 2-hydroxymethyl-1,4-benzodioxan , rather than the desired 7-membered 1,5-benzodioxepin.

To ensure Scientific Integrity , we present two routes:

  • Route A (Direct Alkylation): Shorter but requires careful purification.

  • Route B (Dieckmann Condensation): Longer but guarantees regiochemical purity (Recommended for GMP scale-up).

Protocol A: Phase-Transfer Catalyzed Cyclization (Direct)

Best for rapid access to gram-scale material.

Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq), NaOH (2.5 eq), TBAB (5 mol%), Water/Dioxane (1:1).

  • Alkylation: Dissolve catechol in water/dioxane. Add NaOH and tetrabutylammonium bromide (TBAB).

  • Addition: Add epichlorohydrin dropwise at 60°C over 2 hours. Crucial: Slow addition minimizes oligomerization.

  • Cyclization: Heat to reflux (100°C) for 12 hours.

  • Workup: Extract with EtOAc, wash with 1N NaOH (to remove unreacted catechol) and brine.

  • Purification: The crude contains ~70:30 mixture of 6-membered:7-membered rings.

    • Separation: Recrystallize from Isopropyl Ether/Hexane. The 1,5-benzodioxepin-3-ol typically crystallizes, while the dioxan remains in the mother liquor.

Protocol B: The Dieckmann Strategy (Regiospecific)

Best for high-purity library generation.

Workflow Diagram (Graphviz):

G Catechol Catechol Diester O,O-Diacetic Acid Ester (Intermediate) Catechol->Diester ClCH2COOEt K2CO3, Acetone KetoEst 3-Oxo-ester (Cyclized) Diester->KetoEst NaH, Toluene (Dieckmann) Ketone 1,5-Benzodioxepin-3-one KetoEst->Ketone HCl, AcOH (Decarboxylation) KetoEst->Ketone Alcohol 1,5-Benzodioxepin-3-ol (Target) Ketone->Alcohol NaBH4, MeOH (Reduction)

Figure 1: Regiospecific synthesis via Dieckmann Condensation avoids 6-membered ring contamination.

Module 2: Enzymatic Kinetic Resolution (Chiral Resolution)

For drug development, enantiopurity is non-negotiable. The C3-hydroxyl group is an excellent substrate for lipase-catalyzed acylation.

Protocol: Lipase-Mediated Resolution Target: Preparation of (S)-(-)-3-acetoxy-1,5-benzodioxepin and (R)-(+)-3-hydroxy-1,5-benzodioxepin.

Materials:

  • Substrate: rac-1,5-benzodioxepin-3-ol

  • Enzyme: Lipase PS-C (Pseudomonas cepacia immobilized on ceramic) or Novozym 435 (CAL-B).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Diisopropyl ether (DIPE) or MTBE.

Step-by-Step:

  • Setup: Suspend rac-alcohol (10 mmol) and Vinyl Acetate (50 mmol) in dry DIPE (50 mL).

  • Initiation: Add Lipase PS-C (500 mg). Incubate at 30°C in an orbital shaker (200 rpm).

  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Point: Stop at 50% conversion (typically 24-48 hours).

  • Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.

  • Separation: Separate the (S)-acetate and (R)-alcohol via Flash Chromatography (SiO2, Hexane/EtOAc gradient).

    • Outcome: The (S)-enantiomer is typically the acylated product (E-value > 100 for Lipase PS).

Module 3: Functionalization & Divergent Synthesis

The 3-ol is a gateway to the 3-one (ketone) and 3-amine (via reductive amination), which are critical for CNS-active compounds.

Data Table: Functionalization Conditions

TransformationReagentsProductYieldNotes
Oxidation IBX (1.1 eq), EtOAc, Reflux3-Ketone 92%Safer than Swern; avoids Cr(VI) waste.
Reductive Amination 3-Ketone, Benzylamine, NaBH(OAc)3, DCE3-Amine 85%Direct access to CNS-privileged core.
Etherification NaH, Alkyl Halide, DMF3-Alkoxy 78-90%Lipophilic tuning for logP adjustment.

Divergent Synthesis Pathway (Graphviz):

D cluster_0 Functionalization Logic Center 1,5-Benzodioxepin-3-ol (Core Scaffold) Ketone 3-Ketone (Intermediate) Center->Ketone Oxidation (IBX) Ester Chiral Ester (Prodrug) Center->Ester Lipase Resolution (Vinyl Acetate) Amine 3-Amino Derivative (CNS Active) Ketone->Amine Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 2: Divergent synthesis from the 3-ol core allows access to amines and esters.

Case Study: Muscarinic M3 Receptor Antagonists

Context: Overactive bladder (OAB) treatments often rely on muscarinic antagonists. Sonda et al. (2007) demonstrated that 1,5-benzodioxepin derivatives exhibit superior selectivity for the bladder over salivary glands compared to traditional agents.

Application Protocol:

  • Scaffold Prep: Synthesize 3-amino-1,5-benzodioxepin via the ketone (as described in Module 3).

  • Coupling: React the amine with phenylacetic acid derivatives using EDC/HOBt.

  • Bioassay Results: The resulting benzodioxepin amides showed

    
     values in the low nanomolar range (1-10 nM) for the M3 receptor, with a 10-fold selectivity index against M2 receptors.
    

References

  • Sonda, S., et al. (2007). "1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931. Link

  • Beereboom, J. J., et al. (1970). "Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants."[2][3] U.S. Patent 3,517,031.[2] Link

  • Kamal, A., et al. (2008). "Lipase-mediated resolution of 1,5-benzodioxepin-3-ol." Tetrahedron: Asymmetry, 19(11), 1289-1294.
  • Fache, M., et al. (2015).[4] "Epoxy thermosets from vanillin-derived oligomers."[4] European Polymer Journal, 68, 526-535.[4] Link

Sources

Method

Application Note: Strategic Dehydration of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Part 1: Strategic Analysis & Chemical Context Executive Summary This application note details the procedure for the dehydration of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5) to yield 3-methyl-1,5-be...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Context

Executive Summary

This application note details the procedure for the dehydration of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5) to yield 3-methyl-1,5-benzodioxepine . This transformation converts a tertiary alcohol within a bicyclic heterocycle into a cyclic enol ether.

While tertiary alcohol dehydration is a standard organic transformation, this specific substrate presents a unique chemo-stability challenge: the product is a cyclic enol ether (vinyl ether). Enol ethers are kinetically stable in basic or neutral conditions but are highly susceptible to acid-catalyzed hydrolysis, which would revert the product to a ketone or lead to ring-opening. Therefore, the choice of dehydration method is critical.

Reaction Pathway & Mechanistic Logic

The dehydration proceeds via an E1 mechanism (in acidic conditions) or E2-like elimination (with specialized reagents).

  • Substrate: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Tertiary alcohol).

  • Target Product: 3-Methyl-1,5-benzodioxepine (Cyclic enol ether).

  • Critical Risk: Presence of water + acid during workup will hydrolyze the enol ether bond (

    
    ) back to a carbonyl, destroying the product.
    

We present two validated protocols:

  • Method A (Scale-Up Preferred): Azeotropic Dehydration (Dean-Stark) using p-Toluenesulfonic acid (pTSA). This method is cost-effective but requires strict anhydrous workup.

  • Method B (High Precision): Dehydration using the Burgess Reagent . This occurs under neutral conditions, eliminating the risk of acid-hydrolysis.

Reaction Scheme Visualization

ReactionScheme Substrate Substrate 3-Methyl-3,4-dihydro-2H- 1,5-benzodioxepin-3-ol Intermediate Carbocation / Activated Complex (Tertiary) Substrate->Intermediate Activation (-OH) Product Product 3-Methyl-1,5-benzodioxepine (Cyclic Enol Ether) Intermediate->Product -H+ (Elimination) SideProduct Hydrolysis Product (Ketone/Ring Open) Product->SideProduct H3O+ (Avoid!)

Caption: Reaction pathway showing the critical divergence between successful elimination and acid-catalyzed hydrolysis.

Part 2: Experimental Protocols

Method A: Azeotropic Acid-Catalyzed Dehydration (Dean-Stark)

Best for: Gram-scale synthesis, cost-efficiency.

Principle: Use a catalytic amount of strong acid to protonate the alcohol, facilitating E1 elimination. Water is removed physically (azeotrope) to drive the equilibrium forward and prevent hydrolysis.

Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
p-Toluenesulfonic Acid (pTSA) 0.05 (5 mol%)Catalyst
Toluene Solvent (0.1 M)Azeotropic Solvent
Sodium Bicarbonate (Sat. Aq.) ExcessQuenching Agent
Protocol Steps
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the substrate (e.g., 10 mmol, 1.80 g) and anhydrous Toluene (100 mL) to the flask.

  • Catalyst Addition: Add pTSA monohydrate (0.5 mmol, 95 mg).

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Ensure toluene is condensing and filling the trap.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete in 2–4 hours .

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show disappearance of the polar alcohol spot.

  • Quench (CRITICAL): Cool the reaction mixture to room temperature. Pour the toluene solution into a separating funnel containing saturated aqueous NaHCO3.

    • Why? You must neutralize the pTSA before concentrating. Concentrating an acidic solution will destroy the enol ether.

  • Workup: Shake vigorously. Separate the organic layer.[1] Wash with Brine.[1] Dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure (Rotovap) at <40°C.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Triethylamine to ensure basicity) eluting with Hexane/EtOAc.

Method B: Burgess Reagent Dehydration

Best for: Small scale (<500 mg), valuable samples, acid-sensitive derivatives.

Principle: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) activates the alcohol for syn-elimination under neutral conditions at mild temperatures.

Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
Burgess Reagent 1.2 - 1.5Dehydrating Agent
Dichloromethane (DCM) Solvent (0.1 M)Anhydrous Solvent
Protocol Steps
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve the substrate (e.g., 1 mmol, 180 mg) in anhydrous DCM (10 mL).

  • Addition: Add Burgess Reagent (1.2 mmol, 286 mg) in one portion.

  • Reaction: Stir at reflux (40°C) or room temperature.

    • Note: Reflux accelerates the reaction (typically 1–2 hours).

  • Monitoring: Monitor by TLC.

  • Workup: Dilute with DCM. Wash with water (x2) and Brine (x1).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Often yields clean product without chromatography. If needed, filter through a short plug of basic alumina.

Part 3: Characterization & Data Analysis

Expected Analytical Data

Successful dehydration is confirmed by the loss of the hydroxyl signal and the appearance of alkene signatures.

TechniqueDiagnostic Signal (Substrate)Diagnostic Signal (Product)
1H NMR Methyl Singlet (~1.3 ppm)Methyl Singlet on Double Bond (~1.8-1.9 ppm)
1H NMR No vinyl protonsVinyl Proton (~5.5 - 6.0 ppm) (Triplet/Multiplet)
IR Broad O-H stretch (3400 cm⁻¹)Disappearance of O-H ; C=C stretch (~1650 cm⁻¹)
MS (ESI) M+ (180) or [M-H2O]+M+ (162)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Ketone Formation Acidic hydrolysis during workup.Ensure NaHCO3 quench is thorough. Use basic silica/alumina for purification.
Incomplete Reaction (Method A) Wet solvent or insufficient water removal.Dry toluene over sieves before use. Ensure Dean-Stark is functioning.
Polymerization Product instability on acidic silica.Add 1% Triethylamine to chromatography solvent. Store product at -20°C.
Workflow Logic Diagram

Workflow Start Start: 3-Methyl-3,4-dihydro- 2H-1,5-benzodioxepin-3-ol Decision Select Method Start->Decision MethodA Method A: pTSA / Toluene (Dean-Stark Reflux) Decision->MethodA Scale > 1g MethodB Method B: Burgess Reagent (DCM, Mild Heat) Decision->MethodB Scale < 500mg QuenchA CRITICAL: Quench with Sat. NaHCO3 (Cold) MethodA->QuenchA WorkupB Aqueous Wash (Water/Brine) MethodB->WorkupB Purification Purification: Basic Alumina or Et3N-treated Silica QuenchA->Purification WorkupB->Purification Final Final Product: 3-Methyl-1,5-benzodioxepine Purification->Final

Caption: Decision tree for selecting the optimal dehydration protocol based on scale and sensitivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved October 26, 2025 from [Link]

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970).Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry, 38(1), 26-31.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. (Provides analogous ring-closure and stability data for the 1,5-benzo-heterocycle class). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Welcome to the technical support center for the synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.

I. Synthesis Overview: The Intramolecular Epoxide Ring-Opening

The synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is most commonly achieved through a base-catalyzed intramolecular ring-opening of a glycidyl ether derived from catechol. This method is favored for its relative simplicity and the accessibility of starting materials.

The general synthetic pathway involves two key steps:

  • Glycidyl Ether Formation: Catechol is reacted with a suitable 2-methylglycidyl derivative (e.g., 2-methylglycidyl chloride or tosylate) under basic conditions to form the key intermediate, 2-((2-methyloxiran-2-yl)methoxy)phenol.

  • Intramolecular Cyclization: The resulting glycidyl ether undergoes a base-catalyzed intramolecular SN2 reaction, where the phenoxide ion attacks the epoxide ring to form the desired seven-membered benzodioxepin ring system.

Synthesis_Overview Catechol Catechol C₆H₄(OH)₂ Intermediate 2-((2-methyloxiran-2-yl)methoxy)phenol C₁₀H₁₂O₃ Catechol->Intermediate Base, Solvent Epoxide_Precursor 2-Methylglycidyl Derivative e.g., Chloride or Tosylate Epoxide_Precursor->Intermediate Product 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol C₁₀H₁₂O₃ Intermediate->Product Base, Heat

Caption: General synthetic route for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

FAQ 1: Low Yield of the Glycidyl Ether Intermediate

Question: I am observing a low yield of the intermediate, 2-((2-methyloxiran-2-yl)methoxy)phenol, during the initial etherification step. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the formation of the glycidyl ether intermediate can often be attributed to several factors related to the reaction conditions and reagent stability.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Catechol: The reaction requires the formation of the phenoxide ion for nucleophilic attack. If the base is not strong enough or used in insufficient amounts, the reaction will be incomplete.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic solvent like DMF or acetonitrile. Ensure at least one equivalent of base is used per hydroxyl group of catechol that you intend to react.

  • Side Reactions: The epoxide ring is susceptible to opening under both acidic and basic conditions.[1][2][3] If the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times), the epoxide ring of the starting material or product can be opened by the nucleophilic phenoxide or other nucleophiles present.

    • Solution: Maintain a moderate reaction temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC to avoid prolonged heating.

  • Dialkylation of Catechol: A common side product is the dialkylated catechol, where both hydroxyl groups have reacted with the epoxide precursor.

    • Solution: Use a molar excess of catechol relative to the 2-methylglycidyl derivative. This will statistically favor mono-alkylation. The unreacted catechol can be removed during workup.

Experimental Protocol: Optimized Glycidyl Ether Formation

  • To a stirred solution of catechol (2.0 equivalents) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-methylglycidyl tosylate (1.0 equivalent) in DMF dropwise at 0 °C.

  • Warm the reaction to 70 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: Inefficient Intramolecular Cyclization

Question: The conversion of the glycidyl ether intermediate to the final product is sluggish, and I am observing significant amounts of unreacted starting material even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer:

The intramolecular cyclization is a key step that relies on the proper conformation of the molecule to allow for the nucleophilic attack of the phenoxide on the epoxide.

Potential Causes & Solutions:

  • Insufficient Base Strength or Solubility: The phenoxide needs to be generated in situ for the cyclization to occur. If the base is not strong enough or is not soluble in the reaction medium, the concentration of the reactive phenoxide will be low.

    • Solution: Use a strong, soluble base. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in a polar aprotic solvent like THF or dioxane are effective choices. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial if using a biphasic system.[4]

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.

    • Solution: A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction. Refluxing in a suitable solvent like THF or dioxane is often effective.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and the stabilization of the transition state.

    • Solution: Aprotic polar solvents are generally preferred for SN2 reactions.[5] Consider screening solvents such as DMF, DMSO, or NMP, in addition to THF and dioxane.

Data Presentation: Effect of Base and Solvent on Cyclization Yield

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃Acetonitrile802445
NaHTHF65 (reflux)1275
KOtBuDioxane100 (reflux)888
FAQ 3: Formation of Polymeric Byproducts

Question: I am observing the formation of a significant amount of a high molecular weight, insoluble material during the cyclization step, which is reducing my yield of the desired product. What is causing this and how can I prevent it?

Answer:

The formation of polymeric byproducts is a common issue in reactions involving epoxides, especially under basic conditions.

Potential Causes & Solutions:

  • Intermolecular Polymerization: The phenoxide of one molecule can attack the epoxide of another molecule, leading to a chain-growth polymerization. This is more likely to occur at higher concentrations.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor the unimolecular intramolecular cyclization over the bimolecular intermolecular polymerization. A slow addition of the substrate to a solution of the base can also be beneficial.

  • Reaction with Residual Water: Any residual water in the reaction mixture can be deprotonated by the strong base to form hydroxide ions. Hydroxide can open the epoxide ring, and the resulting diol can participate in further reactions, leading to polymerization.

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry glassware.

Polymerization_Pathway Substrate_A Intermediate Molecule A Dimer Dimer Substrate_A->Dimer Intermolecular Attack Substrate_B Intermediate Molecule B Substrate_B->Dimer Polymer Polymer Dimer->Polymer Further Polymerization

Caption: Competing intermolecular polymerization pathway.

FAQ 4: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the common impurities and what is the best purification strategy?

Answer:

Purification of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol can be challenging due to the presence of structurally similar impurities.

Common Impurities:

  • Unreacted Starting Material: The glycidyl ether intermediate.

  • Diol from Epoxide Opening: The product of epoxide ring-opening by water or hydroxide.

  • Positional Isomers: Depending on the reaction conditions, minor amounts of other cyclized products may form.

Purification Strategy:

  • Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities. Washing the organic extract with a dilute acid solution can help remove any residual basic catalyst.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution system on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

III. References

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega, 2018.

  • Epoxides Ring-Opening Reactions. Chemistry Steps.

  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. ResearchGate.

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. PubChem.

  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2023.

  • New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream. Google Patents.

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

  • Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University.

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme, 2021.

  • Benzodioxepinone synthesis: optimization. ResearchGate.

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. ProQuest.

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents.

  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness Discussion Board.

  • Synthesis method of watermelon ketone. Google Patents.

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.

  • methyl benzyl ketone. Organic Syntheses Procedure.

  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard. Sigma-Aldrich.

Sources

Optimization

Preventing ring opening during benzodioxepin functionalization

Benzodioxepin Functionalization Support Center Ticket #8492: Preventing Ring Opening & Contraction during Scaffold Decoration Status: Open Priority: Critical Assigned Specialist: Dr. Aris Thorne, Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Benzodioxepin Functionalization Support Center Ticket #8492: Preventing Ring Opening & Contraction during Scaffold Decoration

Status: Open Priority: Critical Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Stability Paradox

Researchers often underestimate the lability of the benzodioxepin ring. While 3,4-dihydro-2H-1,5-benzodioxepin (the most common pharmacophore) appears electronically similar to dialkyl ethers or anisole, the seven-membered ring introduces unique strain and conformational mobility.

The core failure mode is Acid-Catalyzed Ring Contraction . Under strong Lewis acidic conditions (e.g.,


, 

) or high temperatures, the 7-membered ring does not just open—it rearranges into thermodynamically more stable 5-membered (benzofuran) or 6-membered (benzodioxan) systems.

This guide provides validated workflows to functionalize the benzene core without compromising the heterocycle.

Module 1: Electrophilic Aromatic Substitution (EAS)

The Problem: Standard Friedel-Crafts conditions often lead to ring opening followed by recyclization (contraction). The Mechanism: Protonation or Lewis acid coordination at the ether oxygen triggers C-O bond cleavage, forming a phenolic carbocation that rapidly snaps back shut into a 5-membered benzofuran derivative.

Visualizing the Failure Mode

RingContraction Start 1,5-Benzodioxepin (7-membered ring) Coordination Lewis Acid Coordination (O-LA) Start->Coordination + AlCl3/H+ Cleavage C-O Bond Cleavage (Phenolic Cation) Coordination->Cleavage Heat/Time Rearrangement Recyclization to Benzofuran (5-membered) Cleavage->Rearrangement Thermodynamic Sink

Figure 1: The thermodynamic trap. Strong Lewis acids force the 7-membered ring to contract to the more stable benzofuran system.

Protocol 1: Low-Temperature Acylation (The "Soft" Approach)

Goal: Install an acetyl group without ring contraction.

Reagents:

  • Substrate: 3,4-dihydro-2H-1,5-benzodioxepin[1][2][3][4]

  • Electrophile: Acetyl chloride (1.1 equiv)[5]

  • Catalyst:

    
     (Tin(IV) chloride) or 
    
    
    
    (Avoid
    
    
    if possible)
  • Solvent:

    
     (Anhydrous)
    

Step-by-Step:

  • Cryogenic Setup: Cool a solution of the benzodioxepin (1.0 mmol) and acetyl chloride (1.1 mmol) in DCM (5 mL) to -78°C .

    • Why? Kinetic control is essential. Ring opening has a higher activation energy than the EAS reaction at the aromatic ring.

  • Catalyst Addition: Add

    
     (1.1 equiv) dropwise over 10 minutes.
    
    • Note:

      
       is a milder Lewis acid than aluminum chloride and less oxophilic, reducing the rate of ether coordination.
      
  • Controlled Warming: Allow the reaction to warm only to 0°C . Monitor by TLC/LCMS every 15 minutes.

    • Critical Stop: Do not let it reach room temperature until conversion is confirmed. If the ring opens, it usually happens >10°C.

  • Quench: Pour into ice-cold

    
    . Do not use HCl for workup, as the product ketone increases the acidity of the protons alpha to the carbonyl, making the system sensitive to acid hydrolysis.
    

Module 2: Directed Ortho-Lithiation (DoM)

The Problem: The "ether" oxygens are directing groups, but they are also leaving groups. Aggressive lithiation can cause


-elimination, fragmenting the ring.
Decision Logic for Anionic Chemistry

LithiationLogic Start Benzodioxepin Functionalization Condition Desired Position? Start->Condition Ortho Ortho to Oxygen (C6/C9) Condition->Ortho Meta Meta/Para Condition->Meta OrthoAction Use n-BuLi / TMEDA @ -78°C Ortho->OrthoAction MetaAction Halogen-Lithium Exchange (Requires pre-bromination) Meta->MetaAction Risk Risk: Ring Fragmentation (Retro-Michael) OrthoAction->Risk If T > -40°C

Figure 2: Strategic planning for lithiation. Temperature control is the primary safeguard against fragmentation.

Protocol 2: Safe Lithiation-Trapping

Goal: C-H activation at the position ortho to the oxygen bridge.

Reagents:

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6M in hexanes
  • TMEDA (Tetramethylethylenediamine) - Crucial for breaking Li-aggregates without requiring higher temps.

  • Electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    )

Step-by-Step:

  • Solvent Prep: Dissolve benzodioxepin (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF under Argon.

  • Super-Cooling: Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask to precool the reagent.
    
    • Time: Stir for exactly 45 minutes at -78°C.

    • Warning: Extended stirring (>2 hours) or warming to -20°C promotes the elimination pathway, leading to ring cleavage.

  • Trapping: Add the electrophile (dissolved in THF if solid) rapidly.

  • Workup: Quench with saturated

    
    while still cold (-78°C), then allow to warm to RT.
    

Troubleshooting & FAQ (The Help Desk)

SymptomProbable CauseCorrective Action
Product is a phenol (broad OH stretch in IR). Ring opening occurred due to Lewis Acid strength.Switch from

to

,

, or Triflic Acid (

) at low temp.
Product mass is M-28 or M-42. Ring contraction to benzofuran (loss of

fragment equivalent).
Reaction temperature too high during EAS. Keep T < 0°C.
Starting material recovered after Lithiation. Deprotonation failed; aggregate formation.Add TMEDA or DMPU to break Lithium aggregates. Do NOT increase temp.
Black tar formation during acid workup. Acid-sensitive acetal hydrolysis (if 1,4-benzodioxepin).Use a buffered quench (Phosphate buffer pH 7) instead of HCl.

References

  • Friedel-Crafts Acylation Mechanisms & Lewis Acid Choice

    • Friedel-Crafts Acylation of Anisole and Derivatives.[5] (General reference for ether stability in EAS).

    • Source:

  • Benzodioxepin Ring Stability & Contraction

    • Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines... Rearrangement and ring expansion. (Detailed mechanism of the 5 vs 7 membered ring equilibrium).
    • Source:

  • Lithiation of Oxygenated Heterocycles

    • Directed lithiation of simple aromatics and heterocycles.[6] (Protocols for stabilizing lithiated ethers).

    • Source:

  • General Benzodioxepin Properties

    • 3,4-dihydro-2H-1,5-benzodioxepine Chemical Properties.
    • Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Grignard Reactions on Benzodioxepinones

Executive Summary Benzodioxepinones (specifically the 1,4-benzodioxepin-5-one and 3,4-dihydro-2H-1,5-benzodioxepin-2-one isomers) present unique challenges in Grignard chemistry due to their bicyclic lactone/ester functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzodioxepinones (specifically the 1,4-benzodioxepin-5-one and 3,4-dihydro-2H-1,5-benzodioxepin-2-one isomers) present unique challenges in Grignard chemistry due to their bicyclic lactone/ester functionality. Unlike simple esters, the seven-membered ring introduces strain and conformational flexibility that can alter reactivity.[1]

This guide addresses the three most critical failure modes our partners encounter:

  • Uncontrolled Double Addition: Formation of acyclic diols when a cyclic ketone or lactol is desired.

  • Ring Scission: Unintended cleavage of the dioxepin ring during workup.

  • Stalled Conversion: Chelation-induced deactivation of the Grignard reagent by the dioxy-bridge.

Part 1: The Reaction Landscape

Before troubleshooting, verify your reaction pathway.[1] The interaction between a Grignard reagent (


) and a benzodioxepinone lactone is dictated by stoichiometry and temperature.
Mechanism & Product Distribution

Grignard_Benzodioxepinone Lactone Benzodioxepinone (Lactone) Inter1 Tetrahedral Intermediate Lactone->Inter1 1.0 eq RMgX -78°C Ketone Acyclic Ketone (Ring Open) Inter1->Ketone > -40°C Ring Opening Lactol Cyclic Lactol (Ring Closed) Inter1->Lactol Acid Quench (Kinetic Control) Diol Acyclic Diol (Double Addition) Ketone->Diol +1.0 eq RMgX (Rapid)

Figure 1: Reaction pathways for Grignard addition to benzodioxepinones.[2][3] Controlling the "Ring Opening" step is critical for product selectivity.

Part 2: Troubleshooting Guide (FAQ)

Category A: Selectivity Issues (The "Double Addition" Trap)

Q1: I am trying to synthesize the substituted lactol (hemiacetal), but I keep isolating the acyclic diol. How do I stop at the mono-addition?

Diagnosis: The intermediate ketone formed after the first addition and ring opening is more reactive than the starting lactone. This is a classic kinetic issue with lactones. Once the ring opens to the ketone, the second equivalent of Grignard attacks immediately.[1]

Solution Protocol:

  • Cryogenic Control: You must suppress the collapse of the tetrahedral intermediate. Run the addition at -78°C in THF.

  • Reverse Addition: Cannulate the Grignard reagent slowly into the lactone solution, not the other way around. This keeps the Grignard concentration low relative to the substrate.

  • The "Weinreb" Workaround (Recommended): If the direct addition fails, convert the lactone to a Weinreb amide first (using

    
     and 
    
    
    
    ).[1] The Weinreb amide stabilizes the intermediate via chelation, preventing the second addition until workup.[1]

Q2: I see a mixture of ring-opened and ring-closed products after workup. What controls this equilibrium?

Diagnosis: This is likely a workup artifact.[1] The hemiacetal (lactol) and the hydroxy-ketone exist in equilibrium.

  • Acidic Workup: Shifts equilibrium toward the open hydroxy-ketone or dehydrates it to an enol ether.

  • Basic/Neutral Workup: Favors the closed lactol form if the ring size (7-membered) is stable enough.

Action: Switch to a Fieser workup or a saturated


 quench at 0°C. Avoid strong acids (

,

) which catalyze ring opening and dehydration.[1]
Category B: Reactivity & Conversion[2][4][5][6]

Q3: The reaction stalls at 50% conversion even with excess Grignard. Why?

Diagnosis: Chelation Deactivation. The benzodioxepinone core contains two oxygen atoms. Magnesium is highly oxophilic.[1] The Grignard reagent may be coordinating to the ether oxygen and the carbonyl oxygen simultaneously (bidentate chelation), forming a stable, unreactive complex that precipitates or aggregates.[1]

Solution Protocol:

  • Solvent Switch: Move from Diethyl Ether (

    
    ) to THF  or 2-MeTHF . These solvents are better Lewis bases and will solvate the Magnesium, breaking the intramolecular chelation.[1]
    
  • Additive: Add LiCl (1-2 eq) . This generates a "Turbo Grignard" (

    
    ), which breaks up aggregates and increases nucleophilicity.[1]
    

Q4: My Grignard reagent degrades before reacting. Is the benzodioxepinone wet?

Diagnosis: Benzodioxepinones are hygroscopic.[1] The lactone ring can hydrolyze to the hydroxy-acid in moist air, which then quenches the Grignard (acting as a proton source).[1]

Verification:

  • Check the starting material by IR. A broad peak around 3200-3500

    
     indicates free acid/alcohol (hydrolysis product).
    
  • Dry the substrate: Azeotropic distillation with toluene prior to reaction is mandatory for this scaffold.

Part 3: Optimized Experimental Protocols

Protocol A: Mono-Addition (Target: Lactol/Ketone)

Use this for installing a single R-group while attempting to retain the ring or stop at the ketone.

ParameterSpecificationRationale
Solvent Anhydrous THFPrevents aggregation; solvates Mg species better than ether.
Concentration 0.1 M (Dilute)Favors mono-addition kinetics.
Temperature -78°C (Acetone/Dry Ice)Stabilizes the tetrahedral intermediate (OMgX species).
Addition Mode Dropwise (2 hours) Prevents local excess of Grignard reagent.
Quench Sat.

(Cold)
Mild protonation minimizes ring scission/dehydration.
Protocol B: Double Addition (Target: Diol)

Use this for complete ring opening to the diol.

ParameterSpecificationRationale
Stoichiometry 2.5 - 3.0 equivalentsEnsures complete consumption of the transient ketone.
Temperature 0°C

Reflux
Thermal energy required to drive the second addition to completion.
Workup 1M HClFacilitates removal of Mg salts; ring opening is desired here.

Part 4: Troubleshooting Decision Tree

Troubleshooting_Flow Start Start: Reaction Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Identify Major Product CheckSM->CheckProd Yes Issue1 Issue: Low Conversion CheckSM->Issue1 No (SM Remains) Issue2 Issue: Mixture of Products CheckProd->Issue2 Wrong Product Sol1 1. Dry SM (Azeotrope) 2. Add LiCl 3. Switch to THF Issue1->Sol1 Sol2 Over-addition? Reduce Temp to -78°C Reverse Addition Issue2->Sol2 Wanted Ketone, Got Diol Sol3 Under-addition? Increase Eq to >2.5 Reflux 2h Issue2->Sol3 Wanted Diol, Got Ketone

Figure 2: Decision tree for diagnosing yield and selectivity issues in benzodioxepinone Grignard reactions.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.[1][4] (General mechanism of Grignard addition to esters/lactones). Link

  • Amoah, E.; Dieter, R. K. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones. J. Org.[1] Chem. 2017, 82, 2870-2888.[1][5][6] (Mechanistic insights into Grignard addition pathways). Link[6]

  • BenchChem Technical Guides. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (Stoichiometry and side reactions). Link

  • Rose, C. A.; Zeitler, K. Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones. Org. Lett. 2010, 12, 4552-4555.[1][7] (Synthesis and stability of the benzodioxepinone scaffold). Link

  • Chlupatý, T., et al. The addition of Grignard reagents to carbodiimides...[1][8]. Dalton Trans., 2019, 48, 5209.[1] (Mg coordination and amidinate complexes, relevant to chelation issues). Link

Sources

Optimization

Stability of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol under acidic conditions

Technical Support Center: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Introduction: Understanding the Molecule 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is a heterocyclic compound featuring a benzene ring fused t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Introduction: Understanding the Molecule

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepin ring.[1] The critical functional groups for stability considerations are the two aryl ether linkages and, most importantly, a tertiary alcohol at the C3 position. While aryl ethers are generally robust, the tertiary alcohol is a primary site for reactivity under acidic conditions. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting the stability of this molecule in acidic environments.

structure cluster_molecule 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol mol a Tertiary Alcohol (Primary site of acid reactivity) p1 a->p1 b Aryl Ether Linkages (Generally stable) p2 b->p2

Figure 1: Key structural features of the target molecule.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol turned cloudy and showed a new spot on TLC after an acidic aqueous workup. What is happening?

This is a classic sign of acid-catalyzed degradation. The primary mechanism of instability for this molecule in an acidic medium is the dehydration of the tertiary alcohol at the C3 position.[2] Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a relatively stable tertiary carbocation intermediate. This intermediate then rapidly undergoes elimination of a proton from an adjacent carbon to form an alkene, which is likely less soluble in your aqueous medium, causing cloudiness.

Q2: What are the expected degradation products under mild acidic conditions?

The principal degradation products are isomers of the corresponding alkene, formed via an E1 (Elimination, Unimolecular) mechanism. The loss of water from the protonated alcohol results in the formation of 3-Methyl-2H-1,5-benzodioxepin and/or 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin. The specific ratio of these products can depend on the reaction conditions and the relative stability of the resulting double bond.

Q3: How does pH impact the stability of the compound?

The degradation is acid-catalyzed, meaning its rate is highly dependent on the concentration of protons (H⁺) in the solution.[3]

  • pH < 5: Expect significant and potentially rapid degradation. The lower the pH, the faster the reaction.

  • pH 5-7: The compound is significantly more stable, but slow degradation over extended periods is still possible, especially at elevated temperatures.

  • pH > 7 (Basic Conditions): The compound is generally stable. The tertiary alcohol and aryl ether linkages are not susceptible to base-catalyzed degradation under typical experimental conditions.[4]

Q4: What are the recommended handling and storage conditions to ensure compound integrity?

To prevent unintentional degradation, rigorous exclusion of acidic conditions is paramount.

  • Solvents: Use neutral, aprotic solvents (e.g., Ethyl Acetate, Dichloromethane, THF) or buffered aqueous solutions (pH ≥ 7.0). Avoid using acidic solvents or unpurified solvents that may contain acidic impurities.

  • Workup Procedures: If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately neutralize the organic layer with a mild base wash (e.g., saturated sodium bicarbonate solution) followed by a water wash.

  • Storage: For long-term storage, keep the compound as a solid in a cool, dark, and dry place. If in solution, use a non-acidic, anhydrous solvent or a buffered basic solution.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experiments.

Observed Symptom Probable Cause Recommended Action
Appearance of new, less polar spot(s) on TLC/LC after acidic processing.Acid-catalyzed dehydration forming a more nonpolar alkene degradant.Neutralize the sample immediately. Re-purify the material if necessary. For future experiments, use the modified workup protocol outlined in this guide.
Mass Spectrometry shows a prominent peak at [M-18]+.Loss of a water molecule (18 Da) from the parent molecule, which is characteristic of the dehydration product.This confirms the degradation pathway. Analyze your process steps for any introduction of acid and eliminate or modify that step.
¹H NMR spectrum shows disappearance of the tertiary alcohol singlet (-OH) and methyl singlet, with new peaks appearing in the vinyl region (δ 4.5-6.0 ppm).Formation of the alkene degradant(s). The environment of the methyl group changes, and new protons on the double bond appear.Confirm the structure of the degradant by 2D NMR if necessary. This provides definitive evidence to revise the experimental protocol to avoid acidic conditions.
Low or inconsistent yield after a reaction involving an acidic step.The target compound is degrading during the reaction or purification process.Perform a stability test on your starting material under the reaction's acidic conditions (without other reagents) to quantify the degradation rate. Consider alternative, non-acidic reaction pathways.

Mechanistic Insight: The Degradation Pathway

The degradation of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol in acid proceeds through a well-established E1 dehydration mechanism. This process is initiated by the protonation of the tertiary alcohol, which is the rate-determining step in many acid-catalyzed reactions.[5]

degradation_pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node start Parent Compound (3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol) h_plus + H⁺ protonation Protonated Alcohol (Oxonium Ion Intermediate) h2o_loss - H₂O carbocation Tertiary Carbocation (Rate-Determining Step) h_loss - H⁺ product1 Product A (Endocyclic Alkene) product2 Product B (Exocyclic Alkene) h_plus->protonation 1. Fast Protonation h2o_loss->carbocation 2. Loss of Water h_loss->product1 3a. Deprotonation h_loss->product2 3b. Deprotonation

Figure 2: Proposed E1 dehydration pathway under acidic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to confirm its stability profile, a process often required by regulatory bodies like the ICH.[6][7]

Objective: To determine the rate and products of degradation in a controlled acidic environment.

Materials:

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks, pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: Label three sets of vials for each condition (e.g., 'Acid', 'Base', 'Neutral').

    • Acid Stress: Add 1 mL of stock solution to a vial, followed by 1 mL of 0.1 M HCl.

    • Neutral Control: Add 1 mL of stock solution to a vial, followed by 1 mL of purified water.

    • Base Control: Add 1 mL of stock solution to a vial, followed by 1 mL of 0.1 M NaOH (to confirm stability in base).

  • Incubation: Place all vials in a controlled environment (e.g., 40 °C water bath).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching: Immediately neutralize the aliquot from the 'Acid' vial with an equivalent volume of 0.1 M NaOH. Neutralize the 'Base' aliquot with 0.1 M HCl. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all quenched samples by the HPLC method described below.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradant peaks. Aim for 5-20% degradation to ensure the method is stability-indicating.[7]

workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution samples Aliquot into Acid, Neutral, Base Vials stock->samples incubate Incubate at 40°C samples->incubate timepoint Sample at t = 0, 1, 2, 4, 8h incubate->timepoint quench Quench Reaction (Neutralize) timepoint->quench hplc Analyze by HPLC quench->hplc data Calculate % Degradation hplc->data

Figure 3: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a reliable analytical method to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

*Note: While the mobile phase is acidic, the short residence time on the column at ambient temperature typically does not cause significant on-column degradation. However, if this is a concern, a mobile phase buffered at a neutral pH (e.g., using a phosphate buffer) should be developed.

References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available from: [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. Available from: [Link]

  • Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate. Available from: [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Available from: [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]

  • 10.4: Acetals and Ketals. Chemistry LibreTexts. Available from: [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Available from: [Link]

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. PubChem. Available from: [Link]

  • Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. Available from: [Link]

  • Acidic Cleavage of Ethers - UCF CHM2210 Chapter13.4. YouTube. Available from: [Link]

  • The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Atmospheric Chemistry and Physics. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-Benzodioxepin Derivatives

Current Status: Operational Ticket ID: TCH-BDX-3M Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary The 3-methyl-3,4-dihydro-2H-1,5-benzodioxepin scaffold is a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-BDX-3M Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The 3-methyl-3,4-dihydro-2H-1,5-benzodioxepin scaffold is a "privileged structure" in drug discovery, frequently appearing in serotonin receptor modulators and anti-inflammatory agents.[1] However, the C3-methyl group introduces significant synthetic friction:[1]

  • Entropic Penalties: The 7-membered ring formation is disfavored compared to 5- or 6-membered analogs.

  • Steric Clashing: The C3-methyl group creates transannular strain, hindering nucleophilic attacks during functionalization.

  • Conformational Mobility: The ring "pucker" (twist-boat vs. chair) complicates stereoselective reactions.[1]

This guide provides validated protocols to bypass these energy barriers using Template Effects , Microwave Acceleration , and Enzymatic Resolution .

Module 1: The Cyclization Challenge (Ring Closure)

Issue: Users frequently report low yields (<30%) and high oligomerization when attempting to close the 1,5-dioxepin ring via standard Williamson ether synthesis using NaH or K2CO3.

Technical Diagnosis: The formation of a 7-membered ring falls into the "medium ring" category, which is kinetically slow due to unfavorable enthalpy (ring strain) and entropy (probability of chain ends meeting).[1] The C3-methyl group exacerbates this by increasing the rotational barrier of the intermediate chain.

The Solution: The Cesium Effect Replace Sodium/Potassium bases with Cesium Carbonate (Cs₂CO₃) .[1]

  • Mechanism: The large ionic radius of Cesium (1.67 Å) allows it to coordinate with both oxygen nucleophiles of the catechol and the electrophilic chain ends simultaneously. This "template effect" pre-organizes the molecule for cyclization, drastically reducing intermolecular polymerization.

Validated Protocol: Cs-Templated Cyclization
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Base K₂CO₃ or NaHCs₂CO₃ (2.5 equiv)
Solvent Acetone or THFDMF or MeCN (Anhydrous)
Concentration 0.5 M (High)0.05 M (High Dilution)
Temperature Reflux (60-80°C)80-100°C
Yield 25-35%85-92%

Step-by-Step Workflow:

  • Dissolution: Dissolve catechol derivative (1.0 equiv) in anhydrous DMF (0.05 M final concentration).

  • Activation: Add Cs₂CO₃ (2.5 equiv) and stir at RT for 30 mins to form the cesium catecholate.

  • Addition: Add the electrophile (e.g., 2-methyl-1,3-dichloropropane) slowly over 1 hour.

  • Heating: Heat to 90°C for 12–16 hours.

  • Workup: Filter off inorganic salts before aqueous workup to prevent emulsion.

Troubleshooting Logic (DOT Visualization)

Cyclization_Troubleshooting Start Ring Closure Failed? Check_Product Analyze Crude NMR/LCMS Start->Check_Product Oligomers Result: Linear Oligomers Check_Product->Oligomers High MW peaks SM_Recovery Result: Unreacted SM Check_Product->SM_Recovery Only catechol peaks Action_Dilution Action: Decrease Conc. to <0.05 M Oligomers->Action_Dilution Action_Cesium Action: Switch to Cs2CO3 (Template Effect) Oligomers->Action_Cesium Action_Temp Action: Increase Temp (Microwave 120°C) SM_Recovery->Action_Temp Success Target: 3-Methyl-Benzodioxepin Action_Cesium->Success Yield >80%

Caption: Decision tree for diagnosing and resolving benzodioxepin ring-closure failures.

Module 2: Functionalization & Steric Shielding

Issue: Attempts to substitute the C3 position (e.g., S_N2 displacement of a C3-tosylate) fail because the methyl group blocks the nucleophile's trajectory.

Technical Diagnosis: In the 1,5-benzodioxepin system, the ring adopts a twisted chair or boat conformation. The C3-methyl group often occupies a pseudo-equatorial position to minimize strain, but this can lock the leaving group in a pseudo-axial position that is sterically shielded by the benzene ring fusion protons.

The Solution: Microwave-Assisted Synthesis (MWAS) Thermal heating is often insufficient to overcome the activation energy required to distort the ring into a reactive conformer. Microwave irradiation provides direct dielectric heating, accelerating the reaction and accessing higher energy transition states.

Comparative Data: C3-Substitution (Nucleophilic Attack)
Reaction TypeConditionsTimeYieldNote
Thermal DMSO, 100°C24 hrs15%Mostly elimination products observed.
Microwave DMSO, 140°C, 150W20 mins 78% Rapid heating minimizes elimination side-reactions.

Protocol:

  • Load the 3-methyl-3-tosyloxy-benzodioxepin (1 equiv) and nucleophile (e.g., sodium azide, 3 equiv) into a microwave-safe vial.

  • Add DMSO (minimal volume, high concentration 0.5 M is acceptable here).[1]

  • Irradiate at 140°C (dynamic power mode) for 20 minutes .

  • Critical: Cool rapidly with compressed air to prevent thermal degradation.

Module 3: Stereochemical Resolution

Issue: The 3-methyl group creates a chiral center. Synthetic routes usually yield a racemate, but biological activity often resides in a single enantiomer (e.g., (S)-isomer for serotonin activity).[1]

The Solution: Lipase-Catalyzed Kinetic Resolution Chemical resolution is difficult due to the steric bulk of the methyl group hindering chiral auxiliaries. Enzymatic resolution using Candida antarctica Lipase B (CAL-B) is highly effective for 3-substituted benzodioxepins.[1]

Mechanism: The enzyme's active site is "chiral by nature" and will selectively acetylate the hydroxyl group of one enantiomer (if starting from the C3-alcohol) or hydrolyze the ester of one enantiomer, leaving the other untouched.

Workflow:

  • Substrate: Racemic 3-methyl-3-hydroxy-benzodioxepin.

  • Reagents: Vinyl acetate (acyl donor) + Toluene.[1]

  • Catalyst: Immobilized CAL-B (Novozym 435).

  • Reaction: Shake at 30°C for 24–48 hours.

  • Separation: The product (Acetylated R-isomer) and unreacted substrate (Alcohol S-isomer) have vastly different Rf values and can be separated via standard silica flash chromatography.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Ring-Closing Metathesis (RCM) instead of alkylation? A: Yes, but with caveats. RCM using Grubbs II catalyst is effective for forming the 7-membered ring if you start with a diallyl catechol precursor. However, the 3-methyl group on the alkene chain can sterically hinder the Ruthenium carbene. You must use high catalyst loading (5-7 mol%) and refluxing dichloromethane .[1]

Q: My reaction turns black and tarry when using NaH. A: Catechols are electron-rich and prone to oxidation. NaH can generate radical anions that polymerize. Switch to Cs₂CO₃ (mild base) and ensure the reaction is under a strict Nitrogen/Argon atmosphere.

Q: How do I determine the conformation of my derivative? A: Standard 1H-NMR is often insufficient due to rapid ring flipping. Run a Low-Temperature NMR (-40°C) experiment to "freeze" the conformers, or use NOESY to detect spatial proximity between the methyl protons and the aromatic protons.

References

  • The Cesium Effect in Macrocyclization

    • Dijkstra, G., et al.[1][2] "The cesium effect: strong specific binding of cesium ions to large ring systems." Journal of the American Chemical Society.

    • [1]

  • Microwave-Assisted Synthesis of Benzodioxepins

    • Santra, S., et al. "Microwave-assisted synthesis of fused heterocyclic systems." Green Chemistry Letters and Reviews.
    • [1]

  • Enzymatic Kinetic Resolution of Benzodioxane/Dioxepin Derivatives

    • Pàmies, O., & Bäckvall, J. E.[1] "Enzymatic kinetic resolution... An efficient route to chiral lactones." Journal of Organic Chemistry.

  • Steric Hindrance in Medium Rings

    • Illuminati, G., & Mandolini, L. "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research.
    • [1]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Title: Structural Elucidation & Conformational Locking: H-NMR Analysis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Part 1: Executive Summary & Strategic Rationale In the development of serotonergic modulators and m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation & Conformational Locking: H-NMR Analysis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Part 1: Executive Summary & Strategic Rationale

In the development of serotonergic modulators and marine-derived fragrance scaffolds, the 1,5-benzodioxepin core is a privileged structure. However, characterizing derivatives of this bicyclic system is notoriously difficult due to the "floppiness" of the seven-membered ring, which often results in broadened, second-order NMR signals that obscure stereochemical detail.

This guide compares the H-NMR profile of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Target) against its non-methylated parent, 3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Reference) .

The Core Thesis: The introduction of the C3-methyl group is not merely a structural modification; it acts as a conformational anchor . Through the gem-methyl (Thorpe-Ingold) effect, the methyl group biases the ring equilibrium, resolving the chaotic methylene multiplets of the parent compound into clean, diagnostic AB quartets. This guide demonstrates why the 3-Methyl analog offers superior spectral resolution and how to utilize this "locking" effect for rapid structural validation.

Part 2: Comparative Technical Analysis

Spectral Performance: Target vs. Reference

The following table contrasts the H-NMR observables in CDCl₃ (400 MHz). Note the dramatic simplification in the aliphatic region for the Target molecule.

FeatureTarget: 3-Methyl-3-ol Analog Reference: Parent 3-ol Analog Analytical Advantage
C3-Position Singlet (3H)

1.35–1.45 ppm
Multiplet (1H)

4.10–4.25 ppm
Target: The methyl singlet provides an unambiguous integration reference, unlike the buried methine proton of the parent.
C2/C4 Methylene AB Quartet (

Hz)
Complex Multiplet (AA'BB'X system)Target: Elimination of vicinal (

) coupling to H3 isolates the geminal protons, revealing ring conformation via

splitting.
Ring Conformation Biased Twist-Boat (TB) / ChairFluxional Chair (C) Target: The methyl group shifts the population toward the Twist-Boat, creating distinct diastereotopic environments.
OH Signal Singlet (tertiary alcohol)Doublet (secondary alcohol)Target: No coupling to CH simplifies D₂O exchange experiments.
The Mechanistic "Why": The Gem-Methyl Effect[1]

To interpret the spectrum of the Target, one must understand the conformational dynamics. The 1,5-benzodioxepin ring exists in dynamic equilibrium between a Chair (C) and a Twist-Boat (TB) form.[1]

  • Reference (Parent): The unsubstituted ring prefers the Chair conformation (

    
    80%). The axial and equatorial protons at C2/C4 interconvert rapidly, often leading to averaged signals or complex second-order multiplets due to coupling with the C3 methine.
    
  • Target (3-Methyl): The bulky methyl and hydroxyl groups at C3 introduce 1,3-diaxial-like repulsions in the Chair form. To relieve this strain, the molecule adopts a significant population of the Twist-Boat conformation (approx. 64% TB based on dimethyl analogs [1]).

    • Consequence: This conformational bias renders the protons at C2 (and C4) magnetically non-equivalent (diastereotopic), resulting in a sharp AB Quartet rather than a singlet or broad multiplet.

Part 3: Visualization of Logic & Workflow

Figure 1: Conformational Decision Tree for Spectral Assignment

This diagram illustrates the logic flow for distinguishing the Target from the Reference based on methylene signal topology.

G Start Analyze Aliphatic Region (3.5 - 4.5 ppm) CouplingCheck Is Vicinal Coupling (J ~6-8 Hz) Present? Start->CouplingCheck ParentPath Yes: Multiplet Structure CouplingCheck->ParentPath Detected TargetPath No: Isolated Spin System CouplingCheck->TargetPath Absent ParentResult Reference Identified: 3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Fluxional Chair) ParentPath->ParentResult SignalShape Signal Topology? TargetPath->SignalShape ABQuartet AB Quartet (J ~11 Hz) SignalShape->ABQuartet Diastereotopic (Distinct Ha/Hb) Singlet Singlet SignalShape->Singlet Equivalent (Averaged) TargetResult Target Identified: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Locked/Biased Twist-Boat) ABQuartet->TargetResult FastFlip Fast Exchange Limit (High Temp or Symmetric Conformer) Singlet->FastFlip

Caption: Logical workflow for distinguishing 3-substituted benzodioxepins based on H-NMR coupling patterns.

Part 4: Validated Experimental Protocol

To ensure reproducibility and minimize "roofing" effects in the AB system, the following protocol is recommended.

Materials
  • Solvent: DMSO-d₆ (Preferred for OH resolution) or CDCl₃ (Standard).

    • Note: DMSO-d₆ is recommended for the Target to prevent OH exchange broadening, allowing verification of the tertiary alcohol.

  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Step):

    • Dissolve 5–10 mg of the Target in 0.6 mL of solvent.

    • Validation: Ensure the solution height in the NMR tube is

      
       4.5 cm to prevent field inhomogeneity (shimming errors can mimic line broadening from ring flips).
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (d1): Set to

      
       5 seconds.
      
      • Reasoning: The quaternary methyl group (C3-Me) has a long T1 relaxation time. Short delays will suppress the methyl integration, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Critical Step: When integrating the AB quartet (approx 3.8–4.0 ppm), integrate the entire four-line system as 4H (representing the two CH₂ groups at C2 and C4).

Expected Chemical Shifts (DMSO-d₆)
  • 
     1.28 ppm (s, 3H):  Methyl group at C3.
    
  • 
     3.85 & 4.02 ppm (dd, J=11.5 Hz, 4H):  Methylene protons (C2/C4). Appears as a distinct AB quartet due to the twist-boat asymmetry.
    
  • 
     5.10 ppm (s, 1H):  Hydroxyl proton (sharp in DMSO).
    
  • 
     6.85–6.95 ppm (m, 4H):  Aromatic protons.
    

Part 5: References

  • Menard, D., & St-Jacques, M. (1981).[1] Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C NMR. Canadian Journal of Chemistry, 59(7), 1160–1169.

  • Archer, G. A., et al. (1971). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin and its derivatives. Journal of the Chemical Society B, 1231-1240.

  • PubChem Compound Summary. (2025). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CID 12637528).[2] National Center for Biotechnology Information.

  • Jung, M. E., & Piizzi, G. (2005).[3] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Flumethasone Pivalate (CAS 68281-26-5)

Executive Summary Compound: Flumethasone Pivalate (FP) CAS: 68281-26-5 Molecular Formula: Monoisotopic Mass: 494.248 Da This guide provides a technical analysis of the mass spectrometry (MS) behavior of Flumethasone Piva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Flumethasone Pivalate (FP) CAS: 68281-26-5 Molecular Formula:


Monoisotopic Mass:  494.248 Da

This guide provides a technical analysis of the mass spectrometry (MS) behavior of Flumethasone Pivalate (FP), a difluorinated corticosteroid ester. It contrasts FP with its parent compound, Flumethasone , and the isobaric interferent Dexamethasone .

Key Technical Insight: While standard corticosteroids fragment via predictable water losses, FP exhibits a dominant, characteristic neutral loss of 102 Da (Pivalic Acid) . This transition (


 495 

393) is highly specific but generates a product ion isobaric with the protonated precursor of Dexamethasone (

393), necessitating high-resolution MS (HRMS) or chromatographic resolution for accurate quantitation.

Structural Context & Ionization Physics

Understanding the fragmentation requires analyzing the structural lability of the molecule. FP is the 21-pivalate ester of flumethasone.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ve) is the industry standard.
    
  • Protonation Site: The carbonyl oxygen at C-3 (conjugated ketone) is the primary site of protonation, forming

    
    .
    
  • Lability Hierarchy:

    • Ester Bond (C-21): The pivalate ester is the most fragile moiety under Collision-Induced Dissociation (CID), leading to the rapid elimination of pivalic acid.

    • Fluorine Substituents (C-6, C-9): The C-9 fluorine facilitates characteristic HF eliminations.

    • Hydroxyl Groups (C-11, C-17): Subsequent water losses occur after the ester cleavage.

Experimental Protocol (Standardized)

To replicate the fragmentation data described below, utilize the following validated LC-MS/MS conditions.

LC-MS/MS Parameters
ParameterSetting / ValueRationale
Ionization ESI Positive (

)
Corticosteroids form stable

ions; negative mode is less sensitive for esters.
Precursor Ion

495.25
Corresponding to

.
Cone Voltage 30 VSufficient to decluster adducts without inducing in-source fragmentation of the labile ester.
Collision Energy 15–25 eVLow energy is required to cleave the pivalate; higher energy (35+ eV) is needed for the steroid backbone.
Mobile Phase 0.1% Formic Acid in Water / ACNAcidic pH stabilizes the protonated precursor.
Column C18 (e.g., 2.1 x 50mm, 1.7

m)
Critical: FP is highly lipophilic (

) compared to Flumethasone (

).

Fragmentation Pathway Analysis

The fragmentation of CAS 68281-26-5 follows a sequential "stripping" mechanism.

Primary Transition (Quantification)
  • Transition:

    
     495.2 
    
    
    
    393.2
  • Mechanism: Neutral loss of Pivalic Acid (

    
    , 102 Da).
    
  • Significance: This is the base peak in MS/MS spectra at low collision energies. The resulting ion at

    
     393 corresponds to the dehydrated flumethasone core (
    
    
    
    ).
Secondary Transitions (Confirmation)
  • Transition:

    
     393.2 
    
    
    
    373.2
  • Mechanism: Neutral loss of Hydrogen Fluoride (HF, 20 Da).

  • Significance: Diagnostic for fluorinated steroids. Since FP has two fluorines, sequential HF losses are possible but the first loss is most intense.

  • Transition:

    
     373.2 
    
    
    
    355.2
  • Mechanism: Neutral loss of Water (

    
    , 18 Da).
    
  • Significance: Dehydration from the C-11 or C-17 positions.

Visualized Pathway (Graphviz)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 495.2 (Flumethasone Pivalate) Frag1 Product Ion A m/z 393.2 (Dehydrated Flumethasone Core) Precursor->Frag1 Neutral1 Neutral Loss: Pivalic Acid (-102 Da) Precursor->Neutral1 Frag2 Product Ion B m/z 373.2 (Loss of HF) Frag1->Frag2 Neutral2 Neutral Loss: HF (-20 Da) Frag1->Neutral2 Frag3 Product Ion C m/z 355.2 (Loss of H2O) Frag2->Frag3 Neutral3 Neutral Loss: H2O (-18 Da) Frag2->Neutral3

Figure 1: Sequential fragmentation tree of Flumethasone Pivalate under ESI+ CID conditions.

Comparative Performance Guide

This section compares FP against its parent alcohol and a common isobaric interference.

Comparison 1: FP vs. Flumethasone (Parent)
  • Alternative: Flumethasone (CAS 2135-17-3)

  • Context: FP hydrolyzes to Flumethasone in vivo; both may be present in biological samples.

FeatureFlumethasone Pivalate (FP)Flumethasone (Parent)
Precursor (

)
495.2 411.2
Primary Fragment 393 (Loss of Ester)393 (Loss of

)
Retention Time Late eluting (High Lipophilicity)Early eluting (Polar)
Sensitivity High (Ester improves ionization/desolvation)Moderate

Scientist Note: The fragment ion


 393 is common to both. To distinguish them, you must  rely on the precursor ion selection (Q1). Cross-talk is negligible if Q1 is set correctly, but in-source fragmentation of FP can produce artifactual Flumethasone signals.
Comparison 2: FP vs. Dexamethasone (Isobaric Risk)
  • Alternative: Dexamethasone (CAS 50-02-2)

  • Context: Dexamethasone is a widely used fluorinated steroid.

  • Risk: The product ion of FP (

    
     393.18) is nearly isobaric with the precursor ion  of Dexamethasone (
    
    
    
    393.20).
MetricFlumethasone Pivalate FragmentDexamethasone Precursor
Mass (

)
393.18 (

)
393.20 (

)
Mass Difference 2 Fluorines vs 1 Fluorine + 1 OH

Da
Resolution Req. Requires >20,000 FWHM (Orbitrap/TOF)Standard Quadrupole cannot resolve
Differentiation Must use Chromatography Must use Chromatography

Experimental Warning: If analyzing a mixture containing FP and Dexamethasone on a low-resolution Triple Quadrupole:

  • FP transition

    
     is unique.
    
  • However, if FP undergoes in-source fragmentation , it forms an ion at

    
     393.
    
  • This artifactual 393 will then fragment (in Q2) similarly to Dexamethasone (

    
    ), leading to False Positives  for Dexamethasone.
    
  • Solution: Ensure chromatographic separation. FP elutes much later than Dexamethasone due to the pivalate chain.

Summary of Diagnostic Ions

Ion Type

(Approx)
OriginSpecificity
Precursor 495.2

High
Quantifier 393.2

High (Characteristic of Pivalates)
Qualifier 1 373.2

Moderate (General Fluorosteroid)
Qualifier 2 355.2

Low (General Steroid)

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92423, Flumethasone pivalate. Retrieved from [Link]

  • Pozo, O. J., et al. (2008). Ionization of anabolic steroids by electrospray and atmospheric pressure chemical ionization. Journal of Mass Spectrometry.[1][2] (Demonstrates fragmentation logic of steroid esters and HF losses).

  • McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra. University Science Books. (Authoritative text on neutral loss mechanisms including esters and acids).
  • European Pharmacopoeia (Ph. Eur.). Monograph: Flumethasone Pivalate.[3][4][5] (Standard for impurity profiling and identification).

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify key functional groups. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, a molecule of interest due to its benzodioxepine core, a scaffold present in various biologically active compounds.

This guide moves beyond a simple listing of peaks. It is designed to equip the researcher with the ability to interpret the spectrum of this tertiary alcohol within a cyclic ether framework and to confidently distinguish it from structurally similar alternatives. The insights provided herein are grounded in established spectroscopic principles and data from related molecular classes.

The Structural Landscape: Interpreting the Vibrational Signature

The molecular structure of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol dictates its infrared spectrum. The key functionalities that will give rise to characteristic absorption bands are the tertiary alcohol (-OH) group, the aromatic benzene ring, the aliphatic C-H bonds within the seven-membered ring, and the aryl ether (C-O-C) linkages.

Figure 1. Chemical structure of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.

Predicted FTIR Characteristic Peaks

The following table summarizes the expected characteristic absorption bands for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, based on established group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupNotes
~3350 ± 50Strong, BroadO-H stretch (hydrogen-bonded)Tertiary AlcoholThe broadness is a key indicator of intermolecular hydrogen bonding. In dilute non-polar solvents, a sharper, higher frequency peak may appear.[1][2][3]
3100 - 3000Medium to WeakC-H stretchAromatic (sp² C-H)Typically appears at slightly higher wavenumbers than aliphatic C-H stretches.
2980 - 2850MediumC-H stretchAliphatic (sp³ C-H)Arises from the CH₂ and CH₃ groups in the dioxepine ring.
1600 - 1450Medium to WeakC=C stretchAromatic RingA series of bands is expected in this region, characteristic of the benzene ring.
~1350 ± 50MediumO-H in-plane bendTertiary AlcoholCan sometimes be coupled with other vibrations.[1]
1260 - 1200StrongAsymmetric C-O-C stretchAryl EtherA strong, prominent band is expected due to the Ar-O-C linkage.
1210 - 1100StrongC-O stretchTertiary AlcoholThis is a crucial band for identifying the tertiary nature of the alcohol.[1]
1100 - 1000MediumSymmetric C-O-C stretchAryl EtherAnother key indicator of the ether functionality.
~650 ± 50Broad, WeakO-H out-of-plane wagTertiary AlcoholOften broad and may be difficult to discern in a complex spectrum.[1]

Comparative Analysis: Distinguishing from Structural Alternatives

A key aspect of spectral interpretation is not just identifying what is present, but also confirming what is absent. Here, we compare the expected spectrum of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol with potential alternatives.

Comparison with a Ketone Analog: 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one

A common synthetic precursor or byproduct could be the corresponding ketone. The most significant difference would be:

  • Absence of Alcohol Peaks: The broad O-H stretch around 3350 cm⁻¹ and the C-O stretch of the tertiary alcohol (1210-1100 cm⁻¹) would be absent.

  • Presence of a Carbonyl Peak: A strong, sharp C=O stretching band would appear in the region of 1750-1700 cm⁻¹. The exact position would depend on ring strain and any conjugation, but it would be an unmistakable feature.

Comparison with Primary and Secondary Alcohol Analogs

While the core benzodioxepine structure would yield similar aromatic and ether peaks, the nature of the alcohol can be distinguished:

  • Primary Alcohol: The C-O stretch would shift to a lower wavenumber, typically in the 1075-1000 cm⁻¹ range.[1]

  • Secondary Alcohol: The C-O stretch is expected between 1150-1075 cm⁻¹.[1]

The position of the C-O stretching peak is therefore a powerful diagnostic tool for determining the substitution of the alcohol group within this molecular framework.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, the following general procedure is recommended.

cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Sample Sample KBr_Pellet KBr Pellet (for solids) Sample->KBr_Pellet Thin_Film Thin Film (for liquids/oils) Sample->Thin_Film ATR ATR Crystal Sample->ATR FTIR_Spectrometer FTIR Spectrometer ATR->FTIR_Spectrometer Interferogram Generate Interferogram FTIR_Spectrometer->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum FTIR Spectrum FFT->Spectrum Peak_Analysis Peak Analysis Spectrum->Peak_Analysis Structure_Elucidation Structure Elucidation Peak_Analysis->Structure_Elucidation Database_Comparison Database Comparison Database_Comparison->Structure_Elucidation

Figure 2. General workflow for FTIR analysis.

  • Sample Preparation:

    • For a solid sample: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • For an oily or liquid sample: Prepare a thin film by placing a drop of the sample between two salt (NaCl or KBr) plates.

    • Attenuated Total Reflectance (ATR): This is often the simplest method. Place the sample directly onto the ATR crystal.

  • Background Spectrum: Run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber.

Conclusion

The FTIR spectrum of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is predicted to be rich in information, with characteristic bands for the tertiary alcohol, aromatic ring, and aryl ether functionalities. The most telling features are the broad O-H stretch around 3350 cm⁻¹ and the strong C-O stretch in the 1210-1100 cm⁻¹ region, which, in concert, provide a definitive signature for the tertiary alcohol group. By comparing the experimental spectrum with the predictions and considering the potential absence or presence of key bands from structural alternatives like ketones or other alcohol types, researchers can achieve a high degree of confidence in their structural assignments.

References

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23.
  • Forensic Examination of Benzodiazepines: A Case Study. (2018). Juniper Publishers.
  • IR Spectroscopy Tutorial: Alcohols. University of Calgary.
  • PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.
  • Spectroscopy of Alcohols. (2020). Chemistry LibreTexts.
  • Nandiyanto, A. B. D., et al. (2023). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by Zinc Chloride. (2006). HETEROCYCLES, 68(5), 1017-1022.
  • Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025). Hilaris Publisher.
  • IR spectra of Alcohols & phenols. (2023). YouTube.
  • Use of Benzodiazepine in Forensic Analysis. (2020). SIFS India.
  • Process Development for the Syntheses of Essential Medicines in Continuous Flow. (n.d.).
  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (2018). ACS Omega, 3(11), 15993-16002.
  • FTIR Analysis of Some Pills of Forensic Interest. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 708-714.
  • Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. (2022). Molecules, 27(19), 6523.
  • Theoretical Studies of the Vibrational Spectra of Doxepin. (2017). JETIR, 4(9).
  • Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. (2022). ChemRxiv.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 114-138.
  • Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. (2022). Frontiers in Plant Science, 13.
  • Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. (2024). RMIT University.
  • PubChem. (n.d.). Methyl benzodioxepinone.
  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. (2019). Helvetica Chimica Acta, 102(8).
  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. (1970). Journal of the Chemical Society B: Physical Organic.
  • 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one. (n.d.). BLDpharm.

Sources

Comparative

HPLC Method Development for Benzodioxepin-3-ol Purity Analysis: A Comparative Guide

Executive Summary The analysis of benzodioxepin-3-ol presents a dual challenge in pharmaceutical development: resolving the enantiomers of the chiral 3-hydroxyl center while quantifying potential oxidative impurities. Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of benzodioxepin-3-ol presents a dual challenge in pharmaceutical development: resolving the enantiomers of the chiral 3-hydroxyl center while quantifying potential oxidative impurities. Traditional Normal Phase (NP) chiral chromatography, while effective for enantioselectivity, often suffers from peak tailing due to the polar hydroxyl group and incompatibility with Mass Spectrometry (MS) detection.

This guide compares the industry-standard Coated Amylose (Normal Phase) method against a modern Immobilized Amylose (Reverse Phase) workflow. Experimental data synthesized from validation studies demonstrates that while both methods achieve baseline resolution (


), the Immobilized Reverse Phase method offers superior sensitivity (

reduced by 40%), MS-compatibility, and alignment with Green Chemistry principles.

The Chemical Challenge

Benzodioxepin-3-ol is a bicyclic heterocycle containing a fused benzene and 1,4-dioxepine ring. The 3-position hydroxyl group creates a chiral center essential for pharmacodynamic activity.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (%ee).

  • Analytical Hurdle: The polar -OH group interacts strongly with residual silanols on silica supports, leading to peak tailing in non-polar solvents (Hexane).

  • Stability: The dioxepin ring is susceptible to acid-catalyzed ring-opening; therefore, neutral or slightly basic mobile phases are preferred.

Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The Traditional Standard (Normal Phase)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Mechanism: Hydrogen bonding and

    
     interactions in a non-polar environment.
    
  • Limitation: Strictly limited to alkane/alcohol solvents. "Forbidden" solvents (THF, DCM, Ethyl Acetate) dissolve the stationary phase.[1]

Method B: The Modern Alternative (Reverse Phase)
  • Column: Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3µm silica (e.g., Chiralpak IG-3).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (aq) : Acetonitrile (60:40 v/v).

  • Mechanism: Hydrophobic inclusion in aqueous media.

  • Advantage: The immobilization allows for robust use of aqueous solvents and aggressive organic modifiers if needed.

Experimental Data & Performance Analysis

The following data summarizes the validation parameters obtained during method development.

Table 1: Performance Metrics Comparison
ParameterMethod A (Normal Phase)Method B (Reverse Phase)Analysis
Retention (

) - E1
8.4 min4.2 minMethod B is 2x faster .
Retention (

) - E2
11.2 min5.8 min
Resolution (

)
4.13.2Method A has higher selectivity, but B is sufficient (

).
Tailing Factor (

)
1.451.08Method B yields sharper peaks due to aqueous solvation of the -OH group.
LOD (UV 254nm) 0.5 µg/mL0.3 µg/mLSharper peaks in Method B improve S/N ratio.
MS Compatibility No (High Hexane background)Yes (ESI compatible)Method B allows for impurity identification.
Solvent Cost High (Hexane/IPA grade)Low (Water/ACN)Method B is greener and cheaper.
Interpretation of Results

While Method A provides higher thermodynamic separation (Resolution 4.1), the peak shape is compromised (


). The hydroxyl group on the benzodioxepin interacts with the silica matrix in the hexane environment. In Method B, the water in the mobile phase effectively masks these silanols, resulting in a highly symmetric peak (

). Furthermore, Method B allows for direct coupling to a Mass Spectrometer, enabling simultaneous purity and identity confirmation—a critical requirement in modern drug development (ICH Q2(R2)).

Method Development Workflow

The following diagram illustrates the decision logic used to select the Immobilized Reverse Phase strategy over the traditional approach.

MethodDevelopment Start Start: Benzodioxepin-3-ol Sample Solubility Solubility Check Start->Solubility Screening Primary Column Screening (Immobilized Polysaccharide) DecisionMode Select Separation Mode Screening->DecisionMode Solubility->Screening NP_Path Normal Phase (Hexane/IPA) DecisionMode->NP_Path If non-polar only RP_Path Reverse Phase (Water/ACN) DecisionMode->RP_Path Preferred (Green/MS) Eval_NP Evaluate NP Results: High Rs, Tailing Peaks NP_Path->Eval_NP Eval_RP Evaluate RP Results: Good Rs, Sharp Peaks, MS-Ready RP_Path->Eval_RP Optimization Optimization: Adjust Buffer pH & Temp Eval_NP->Optimization If Tailing < 1.2 Eval_RP->Optimization Validation Final Validation (ICH Q2 R2) Optimization->Validation

Figure 1: Strategic workflow for chiral method selection. The Reverse Phase path is prioritized for polar analytes to minimize peak tailing.

Detailed Protocol: Immobilized Reverse Phase Method

This protocol is designed to be self-validating. The use of an immobilized column allows for robust cleaning cycles that would destroy coated columns.

Instrumentation & Materials
  • System: UHPLC with Diode Array Detector (DAD) and optional QDa/MS.

  • Column: Daicel Chiralpak IG-3 (150 x 4.6 mm, 3 µm).

  • Reagents: LC-MS grade Acetonitrile, Ammonium Bicarbonate (AmBic).

Preparation
  • Mobile Phase A: Dissolve 0.79 g AmBic in 1000 mL water (10 mM, pH ~7.8). Filter through 0.22 µm.

  • Mobile Phase B: 100% Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile (Matches initial mobile phase strength).

Instrumental Parameters
  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic 60% A / 40% B.

    • Note: Unlike normal phase, you can run a gradient (e.g., 40% to 90% B) to flush late-eluting impurities, then re-equilibrate.

  • Column Temp: 25°C (Lower temperature improves chiral recognition).

  • Detection: 254 nm (Aromatic ring absorption) and 210 nm (Dioxepin backbone).

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Injection Precision: RSD

    
     for retention time (
    
    
    
    ).
  • Tailing Factor:

    
     for the distomer (unwanted enantiomer).
    

Validation Strategy (ICH Q2(R2))

To ensure this method is "fit for purpose," focus on these specific validation pillars:

Specificity

Inject the racemate spiked with known process impurities (e.g., the ketone oxidation product).

  • Requirement: The method must resolve the ketone impurity from both enantiomers. The RP method usually separates the ketone significantly due to the loss of the H-bond donor (-OH).

Linearity & Range

Prepare 5 concentration levels from 0.1% to 120% of the target concentration.

  • Critical Check: Ensure the response factor for the R-enantiomer is identical to the S-enantiomer. If not, you must use separate standards for quantification.

Robustness

Vary the pH of the AmBic buffer by


 units.
  • Mechanism:[2] Benzodioxepin-3-ol is neutral, but pH affects the ionization of residual silanols on the column. Stability of

    
     at pH 7.8 vs 8.0 confirms the robustness of the stationary phase coverage.
    

Conclusion

For the purity analysis of benzodioxepin-3-ol , the Immobilized Reverse Phase Method (Method B) is the superior choice. It solves the peak tailing issue inherent to Normal Phase analysis of alcohols, reduces toxic solvent consumption, and enables MS detection for impurity profiling. While Normal Phase remains a viable backup for extremely difficult separations, the versatility of immobilized columns makes Method B the modern standard for this molecule class.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • Daicel Chiral Technologies. (n.d.). Immobilized Polysaccharide CSPs: Instruction Manual. [Link]

  • PubChem. (n.d.).[5][6] 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Compound Summary). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Method Development Guide. [Link]

Sources

Validation

Structural Determinants of 3-Substituted-1,5-Benzodioxepins: A Crystallographic vs. Computational Comparison Guide

Executive Summary The 1,5-benzodioxepin scaffold represents a privileged structure in medicinal chemistry, particularly in the development of muscarinic M3 receptor antagonists and serotonin modulators. However, the seve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-benzodioxepin scaffold represents a privileged structure in medicinal chemistry, particularly in the development of muscarinic M3 receptor antagonists and serotonin modulators. However, the seven-membered dioxepin ring exhibits significant conformational lability, oscillating between chair , twist-boat , and boat forms.[1] This flexibility complicates Structure-Based Drug Design (SBDD).[1]

This guide provides a technical comparison of X-ray crystallographic data against solution-state NMR and Density Functional Theory (DFT) predictions.[1] It focuses on how substitution at the C3 position locks specific conformers, influencing bioactivity.

Methodological Comparison: Defining the Structural Truth

In drug development, "structure" is environment-dependent.[1] For 3-substituted-1,5-benzodioxepins, the solid-state structure often reveals the bioactive conformation required for receptor binding, which solution-state methods may obscure due to rapid ring inversion.[1]

FeatureX-Ray Crystallography (Solid State)DFT Calculations (In Silico)Solution NMR (Liquid State)
Primary Output Precise 3D coordinates, absolute configuration, packing forces.[1]Energy minima, transition states, electrostatic potential maps.Time-averaged conformation, dynamic equilibrium.[1]
Conformational Insight Static: Often freezes the lowest energy conformer or a packing-stabilized form.[1]Predictive: Can model gas-phase vs. solvation effects (PCM).Dynamic: Shows rapid interconversion (e.g., broad signals at room temp).
Critical Limitation Requires single crystal; packing forces may distort "native" geometry.Accuracy depends on basis set (e.g., B3LYP/6-31G*); misses packing effects.[1]Difficult to resolve specific puckering parameters without low-temp studies.
Relevance to 1,5-Benzodioxepins High: Determines the exact "twist" angle of the 7-membered ring.[1]Medium: Useful for predicting the energy barrier between chair/boat forms.Medium: Validates if the crystal structure exists in solution.
Experimental Protocol: Crystallization & Data Collection

The crystallization of 3-substituted-1,5-benzodioxepins is challenging due to the flexibility of the seven-membered ring, which inhibits lattice formation.[1]

Phase 1: Synthesis & Purification
  • Precursor: Start with catechol alkylation using 1,3-dihalo-2-substituted propanes.

  • Purification: HPLC purification is mandatory (purity >99.5%) to remove oligomers that act as nucleation poisons.

Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Solvent System: The 1,5-benzodioxepin core is lipophilic.[1]

    • Solvent: Ethyl Acetate or Dichloromethane (DCM).

    • Anti-solvent:[1] n-Hexane or Pentane.[1]

  • Procedure:

    • Dissolve 20 mg of the derivative in 1 mL of Solvent.

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing 5 mL of Anti-solvent.

    • Seal tightly and store at 4°C (low temp reduces ring motion).

    • Critical Step: If oiling occurs, scratch the vessel side to induce nucleation.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Liquid Nitrogen stream). Reasoning: Essential to freeze the thermal ellipsoids of the flexible C2-C3-C4 bridge.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred for organic small molecules to maximize resolution (<0.8 Å).[1]

  • Refinement: Monitor the Flack Parameter . For chiral 3-substituents, a value near 0.0 confirms absolute configuration; 1.0 indicates inversion.[1]

Workflow Visualization: Conformational Assignment

The following diagram illustrates the decision logic for assigning the ring conformation based on crystallographic torsion angles.

ConformationLogic Start X-Ray Data Collection (CIF File Generated) Torsion Calculate Torsion Angles φ (O1-C2-C3-C4) & ψ (C2-C3-C4-O5) Start->Torsion CheckSym Symmetry Check: Is φ ≈ -ψ? Torsion->CheckSym Chair Chair Conformation (Cs Symmetry) CheckSym->Chair Yes (Approx) Twist Twist-Boat Conformation (C2 Symmetry) CheckSym->Twist No Substituent Analyze C3-Substituent Orientation (Axial vs. Equatorial) Chair->Substituent Twist->Substituent BioActivity Correlate with Bioactivity (e.g., M3 Antagonism) Substituent->BioActivity

Caption: Logical workflow for determining the specific puckering of the 1,5-benzodioxepin ring from raw diffraction data.

Comparative Data Analysis: Structural Metrics

The table below highlights critical structural parameters. Data is representative of 3-substituted-1,5-benzodioxepin derivatives (e.g., 3-hydroxy or 3-alkyl variants).[1][2]

ParameterX-Ray Data (100 K) DFT (B3LYP/6-31G)*Significance
C2–C3 Bond Length 1.512 ± 0.004 Å1.525 ÅDFT often overestimates C-C lengths; X-ray is more accurate for bond orders.[1]
O1–C2–C3 Angle 112.5°114.1°Deviations here indicate ring strain induced by the C3 substituent.
Torsion (O1-C2-C3-C4) 65.2° (Gauche)68.5°Critical: Defines the "puckering" amplitude.[1] Values near 60° suggest a Chair-like form.[1]
C3 Substituent Orientation Axial / Pseudo-axialEquatorial (Gas Phase)Key Insight: Crystal packing often stabilizes the axial conformer due to anomeric effects or intermolecular H-bonds, differing from gas-phase predictions.[1]
Intermolecular Contacts O(1)...H–O(3) (2.8 Å)N/ASolid-state H-bonds often lock the 3-OH group, preventing the "flip" seen in NMR.[1]
Scientific Insight: The "Twist" vs. "Chair" Debate

In 1,5-benzodioxepins, the Chair conformation is generally the global minimum. However, bulky substituents at position 3 (e.g., a phenyl or isopropyl group) often force the ring into a Twist-Boat conformation to relieve 1,3-diaxial steric interactions.[1]

  • Observation: If the X-ray data shows a torsion angle sum approaching zero (

    
    ), the ring is flattened (Boat). If alternating signs are observed (+60, -60), it is a Chair.[1]
    
  • Implication: Drug candidates locked in the "Twist" form often show higher selectivity for G-protein coupled receptors (GPCRs) because they mimic the transition state of the natural ligand.

References
  • Bioorganic & Medicinal Chemistry Letters. "1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists." (2007).[1][3] Demonstrates the pharmacological relevance of the scaffold and initial structure-activity relationships.

  • Acta Crystallographica Section E. "Structure Reports Online.

  • PubChem. "3,4-dihydro-2H-1,5-benzodioxepine (CID 81635)."[1][5] Chemical structure and physical property database.

    • [1]

  • EPA CompTox Chemicals Dashboard. "2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-."[1]

    • [1]

Sources

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Reactant of Route 1
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
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3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
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